Product packaging for 1,4-Thiazepane hydrochloride(Cat. No.:CAS No. 108724-14-7)

1,4-Thiazepane hydrochloride

Cat. No.: B1167864
CAS No.: 108724-14-7
M. Wt: 153.67
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Description

1,4-Thiazepane hydrochloride is a useful research compound. Its molecular formula is C5H12ClNS and its molecular weight is 153.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNS B1167864 1,4-Thiazepane hydrochloride CAS No. 108724-14-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-thiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVNOTVFTHJKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Thiazepane hydrochloride, a heterocyclic compound belonging to the thiazepine class, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. This seven-membered ring structure containing both nitrogen and sulfur atoms serves as a versatile scaffold for the synthesis of a variety of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, with a focus on presenting data in a clear and accessible format for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 108724-14-7) are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature.

PropertyValueSource
CAS Number 108724-14-7[1]
Molecular Formula C₅H₁₂ClNS[1]
Molecular Weight 153.67 g/mol [1]
Purity Typically ≥97%[1]
LogP 0.384[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Purification

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, the synthesis of the parent 1,4-thiazepane ring and related derivatives has been described through various synthetic routes. These methods can be adapted for the preparation of the hydrochloride salt.

General Synthetic Approach

A common strategy for the synthesis of the 1,4-thiazepane core involves the cyclization of bifunctional starting materials containing both an amine and a thiol group. The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product Starting Material 1 Amino Thiol (e.g., 2-aminoethanethiol) Cyclization Cyclization Reaction (e.g., Nucleophilic Substitution) Starting Material 1->Cyclization Starting Material 2 Bifunctional Electrophile (e.g., 1,3-dihalopropane) Starting Material 2->Cyclization 1,4-Thiazepane 1,4-Thiazepane (Free Base) Cyclization->1,4-Thiazepane HCl Treatment Treatment with HCl 1,4-Thiazepane->HCl Treatment Final Product This compound HCl Treatment->Final Product

A generalized workflow for the synthesis of this compound.
Experimental Considerations

Synthesis of 1,4-Thiazepane (Free Base): A plausible synthetic route involves the reaction of a suitable amino thiol with a dihaloalkane under basic conditions. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

Formation of the Hydrochloride Salt: The free base of 1,4-thiazepane can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in an appropriate organic solvent, such as diethyl ether or ethanol. The resulting salt typically precipitates out of the solution and can be collected by filtration.

Purification: Purification of heterocyclic hydrochloride salts can be achieved through recrystallization from a suitable solvent system.[2] Common techniques also include washing the crude product with a non-polar solvent to remove organic impurities.[2] The purity of the final product should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the heterocyclic ring. The chemical shifts and coupling patterns would be influenced by the proximity to the nitrogen and sulfur atoms. The proton on the nitrogen would likely appear as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbon atoms in the 1,4-thiazepane ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for:

  • N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the ammonium salt.

  • C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the methylene groups.[3]

  • C-N stretching: Absorptions in the fingerprint region.

  • C-S stretching: Typically weak absorptions in the fingerprint region.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or involvement in signaling pathways of this compound itself. However, the broader class of 1,4-thiazepine derivatives has been investigated for a range of pharmacological activities, suggesting potential avenues of research for the title compound.

Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as:

  • Anticancer agents: Some 1,4-thiazepine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4]

  • Ryanodine receptor (RyR2) modulators: Certain benzothiazepine derivatives, which share a similar heterocyclic core, have been investigated for their ability to stabilize RyR2 channels, a potential therapeutic target for cardiovascular diseases.[5]

  • Antiparasitic agents: Bicyclic 1,4-thiazepines have demonstrated activity against parasites such as Trypanosoma brucei brucei.[6]

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related compounds.

G cluster_compound Compound cluster_target Potential Cellular Target cluster_pathway Downstream Signaling Thiazepane 1,4-Thiazepane Derivative Target Cellular Target (e.g., GPCR, Ion Channel, Kinase) Thiazepane->Target Binding/Modulation Pathway Signaling Cascade Target->Pathway Activation/Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation Change) Pathway->Response

A hypothetical signaling pathway for 1,4-thiazepane derivatives.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a foundational structure within the broader class of biologically active thiazepine compounds. While specific experimental data for this particular salt is somewhat limited in the public domain, this guide provides a comprehensive summary of its known properties and outlines potential avenues for its synthesis and biological investigation based on related structures. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could unlock new therapeutic possibilities.

References

An In-depth Technical Guide to 1,4-Thiazepane Hydrochloride: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1,4-thiazepane hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a heterocyclic compound featuring a seven-membered ring containing one sulfur and one nitrogen atom at positions 1 and 4, respectively. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 108724-14-7[1][2]
Molecular Formula C₅H₁₂ClNS
Molecular Weight 153.67 g/mol [1]
Canonical SMILES C1CNCCSC1.Cl[1]
InChI InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H[1]
InChI Key ZLVNOTVFTHJKBQ-UHFFFAOYSA-N[1]

Synthesis of the 1,4-Thiazepane Ring System

The synthesis of the 1,4-thiazepane core can be achieved through various synthetic strategies. Two prominent methods involve the ring expansion of dihydro-1,3-thiazines and the electrophilic cyclization of N-propargylic β-enaminothiones.

Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines

A modern approach to constructing the 1,4-thiazepane skeleton involves the rhodium(II)-catalyzed ring expansion of dihydro-1,3-thiazines using diazomalonates.[3][4] This reaction proceeds through the formation of a sulfonium ylide, followed by a rearrangement to yield the tetrahydro-1,4-thiazepine.[4]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Ring Expansion

A solution of the dihydro-1,3-thiazine (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) is treated with a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).[3] To this mixture, a solution of the diazo compound (e.g., diazomalonate, 1.5 equivalents) in DCE is added dropwise over a specified period at a controlled temperature.[3] The reaction progress is monitored by techniques such as ¹H NMR spectroscopy.[3] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired tetrahydro-1,4-thiazepine.

Quantitative Data for a Representative Reaction:

Reactant/ReagentMolar EquivalentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Dihydro-1,3-thiazine 1a1.0Rh₂(OAc)₄ (1 mol%)DCE (0.1 M)Room Temp.248

Data extracted from a study on a substituted 1,4-thiazepine synthesis.[3]

G Workflow for Rhodium-Catalyzed Synthesis of 1,4-Thiazepines cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Steps cluster_product Product start1 Dihydro-1,3-thiazine step1 Nucleophilic addition of thiazine to metallocarbene start1->step1 start2 Diazomalonate start2->step1 catalyst Rh₂(OAc)₄ catalyst->step1 catalyzes step2 Formation of sulfonium ylide step1->step2 step3 Rearrangement via addition-elimination step2->step3 product Tetrahydro-1,4-thiazepine step3->product

Caption: Rhodium-catalyzed synthesis of 1,4-thiazepines.

Electrophilic Cyclization of N-Propargylic β-Enaminothiones

Another effective methodology for the synthesis of 1,4-thiazepine derivatives involves a two-step process starting from N-propargylic β-enaminones.[5] These precursors are first thionated using Lawesson's reagent to yield N-propargylic β-enaminothiones.[5] Subsequent treatment with an electrophile, such as zinc chloride, induces a 7-exo-dig cyclization to form the 2-methylene-2,3-dihydro-1,4-thiazepine ring system.[5][6]

Experimental Protocol: General Procedure for Electrophilic Cyclization

Step 1: Thionation To a solution of the N-propargylic β-enaminone in a dry solvent like toluene, Lawesson's reagent (0.5 equivalents) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is purified by column chromatography to give the N-propargylic β-enaminothione.

Step 2: Cyclization The N-propargylic β-enaminothione is dissolved in a suitable solvent, such as chloroform, and treated with zinc chloride (2.0 equivalents). The mixture is heated to reflux.[5] Upon completion of the reaction, the mixture is cooled, quenched with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 2-methylene-2,3-dihydro-1,4-thiazepine.[5]

Quantitative Data for a Representative Synthesis:

StepKey ReagentSolventTemperatureYield Range (%)
ThionationLawesson's ReagentTolueneRefluxGood to high
CyclizationZinc ChlorideChloroformRefluxGood to high

Data derived from a general methodology for the synthesis of 1,4-thiazepines.[5]

G Synthesis of 1,4-Thiazepines via Electrophilic Cyclization start N-Propargylic β-enaminone intermediate N-Propargylic β-enaminothione start->intermediate Thionation product 2-Methylene-2,3-dihydro-1,4-thiazepine intermediate->product Electrophilic Cyclization reagent1 Lawesson's Reagent reagent2 Zinc Chloride

Caption: Synthesis of 1,4-thiazepines via electrophilic cyclization.

Formation of the Hydrochloride Salt

To obtain this compound, the synthesized 1,4-thiazepane free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

This guide provides foundational knowledge on the chemical structure and synthetic routes to this compound, offering valuable insights for its application in research and development.

References

The Emergence of a Privileged Scaffold: A Deep Dive into the Discovery and History of 1,4-Thiazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The seven-membered heterocyclic scaffold, 1,4-thiazepane, has steadily gained prominence within the scientific community, particularly for its applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies of this important chemical entity, tailored for researchers, scientists, and drug development professionals.

The journey of the 1,4-thiazepane core, a saturated seven-membered ring containing nitrogen and sulfur atoms at the 1 and 4 positions, respectively, has been marked by a continuous evolution of synthetic methodologies. These advancements have transformed the scaffold from a chemical curiosity to a readily accessible building block for creating diverse and three-dimensionally complex molecules. Such 3D characteristics are increasingly sought after in modern drug discovery to enhance target specificity and improve pharmacokinetic profiles.[1]

This guide will delve into the seminal work that first brought the 1,4-thiazepane scaffold to light, trace the development of more sophisticated synthetic routes, and present a curated collection of its biological applications, supported by quantitative data and detailed experimental protocols.

A Historical Perspective: The Genesis of 1,4-Thiazepane Synthesis

The early exploration of the 1,4-thiazepane scaffold, then often referred to as hexahydro-1,4-thiazepine, can be traced back to the late 1970s. A notable early synthesis was reported in 1979, which described the condensation of 2-chloroethyl-3-chloropropyl sulfide with various primary amines to yield N-substituted 1,4-thiazepanes. This foundational work laid the groundwork for further investigation into the chemical and biological properties of this heterocyclic system.

Over the decades, synthetic chemists have developed a variety of strategies to access the 1,4-thiazepane core and its derivatives. These methods can be broadly categorized, showcasing a progression towards greater efficiency, diversity, and stereochemical control.

Early Synthetic Approaches:

Initial methods often involved multi-step sequences and sometimes harsh reaction conditions. The cyclization of bifunctional precursors, such as the aforementioned reaction of haloalkyl sulfides with amines, was a common strategy.

Modern Synthetic Revolutions:

Contemporary approaches have focused on streamlining the synthesis of 1,4-thiazepanes, often through the intermediacy of 1,4-thiazepanones. A particularly efficient and widely adopted method is the one-pot synthesis involving the conjugate addition of 1,2-amino thiols to α,β-unsaturated esters, followed by intramolecular cyclization.[1] This strategy offers a significant improvement in terms of reaction time and yield, and it tolerates a broad range of substrates, allowing for the rapid generation of diverse compound libraries.[1]

Other modern techniques include ring-expansion reactions and the use of advanced catalytic systems to achieve high levels of stereoselectivity, which is crucial for understanding the structure-activity relationships of chiral 1,4-thiazepane-based drug candidates.

The Biological Significance of the 1,4-Thiazepane Scaffold

The unique three-dimensional architecture of the 1,4-thiazepane ring system makes it an attractive scaffold for targeting a variety of biological entities. Its inherent non-planar conformation allows for the presentation of substituents in precise spatial orientations, facilitating optimal interactions with protein binding sites.

One of the most significant recent applications of the 1,4-thiazepane scaffold is in the development of ligands for bromodomain and extraterminal domain (BET) proteins.[1] BET bromodomains are key epigenetic readers, and their inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. Fragment-based screening campaigns have identified acylated 1,4-thiazepanes as novel BET bromodomain ligands.[1]

Furthermore, the 1,4-thiazepine core (a related unsaturated scaffold) is present in clinically used drugs such as the antipsychotic Quetiapine and the calcium channel blocker Diltiazem, highlighting the therapeutic potential of this seven-membered heterocyclic family. The exploration of the fully saturated 1,4-thiazepane analogs is a logical progression in the quest for novel therapeutics with improved properties.

Quantitative Analysis of 1,4-Thiazepane Derivatives

To provide a clear and comparative overview of the biological activity of various 1,4-thiazepane derivatives, the following table summarizes key quantitative data from published studies.

Compound IDTargetAssay TypeActivity (IC50/Kd)Reference
1a BRD4-D119F NMRWeak binding[1]
1g BRD4-D119F NMRKd = 120 µM[1]
1h BRD4-D119F NMRKd = 210 µM[1]
6a BRD4-D119F NMRSignificant chemical shift[1]

Detailed Experimental Protocols

For the practical application of the synthetic methodologies discussed, detailed experimental protocols for key reactions are provided below.

Protocol 1: One-Pot Synthesis of 1,4-Thiazepanones from α,β-Unsaturated Esters and 1,2-Amino Thiols [1]

Materials:

  • α,β-Unsaturated ester (1.0 equiv)

  • 1,2-Amino thiol (e.g., cysteamine) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Imidazole (0.2 equiv)

  • Acetonitrile (CH3CN) as solvent

Procedure:

  • To a solution of the α,β-unsaturated ester in acetonitrile, add the 1,2-amino thiol.

  • Add DBU and imidazole to the reaction mixture.

  • Stir the reaction at ambient temperature for 0.5 to 3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-thiazepanone.

Protocol 2: Reduction of 1,4-Thiazepanones to 1,4-Thiazepanes [1]

Materials:

  • 1,4-Thiazepanone (1.0 equiv)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the 1,4-thiazepanone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane dimethyl sulfide complex to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by an appropriate method, such as column chromatography, to yield the corresponding 1,4-thiazepane.

Visualizing Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Synthetic_Pathway_Thiazepanone cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product AB_Unsaturated_Ester α,β-Unsaturated Ester Conjugate_Addition Conjugate Addition AB_Unsaturated_Ester->Conjugate_Addition Amino_Thiol 1,2-Amino Thiol Amino_Thiol->Conjugate_Addition Intramolecular_Cyclization Intramolecular Cyclization Conjugate_Addition->Intramolecular_Cyclization Thiazepanone 1,4-Thiazepanone Intramolecular_Cyclization->Thiazepanone

Caption: One-pot synthesis of 1,4-thiazepanones.

Reduction_Pathway cluster_starting_material Starting Material cluster_reagent Reagent cluster_product Product Thiazepanone 1,4-Thiazepanone Thiazepane 1,4-Thiazepane Thiazepanone->Thiazepane Reduction Reducing_Agent Reducing Agent (e.g., BH3·SMe2)

Caption: Reduction of 1,4-thiazepanones to 1,4-thiazepanes.

Future Directions

The 1,4-thiazepane scaffold continues to be an area of active research. Future efforts will likely focus on the development of novel, enantioselective synthetic methods to access stereochemically defined 1,4-thiazepanes. Furthermore, the exploration of this scaffold in new biological contexts is expected to uncover novel therapeutic applications. The amenability of the 1,4-thiazepane core to diversification makes it an ideal starting point for the generation of large and structurally diverse compound libraries for high-throughput screening. As our understanding of the chemical and biological properties of this privileged scaffold deepens, the 1,4-thiazepane core is poised to make even greater contributions to the field of medicinal chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,4-Thiazepane hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which are standard methods in the field.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been calculated, specific experimental values for melting point, boiling point, aqueous solubility, and pKa are not readily found in the cited literature.

PropertyValueSource
CAS Number 108724-14-7[1]
Molecular Formula C₅H₁₁NS·HCl[1]
Molecular Weight 153.67 g/mol [1]
Calculated logP 0.384[1]
Melting Point Data not available[2]
Boiling Point Data not available[2]
Aqueous Solubility Data not available[2]
pKa Data not available

Experimental Protocols for Physicochemical Property Determination

Given the absence of specific experimental data for this compound, this section outlines standard methodologies for determining key physicochemical properties of amine hydrochloride salts.

2.1. Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For amine hydrochloride salts, a standard capillary melting point determination method is employed.[3][4][5]

  • Principle: A small, powdered sample of the compound is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

2.2. Aqueous Solubility Determination

The solubility of a compound, particularly a salt form, in aqueous media is a crucial parameter in drug development. The shake-flask method is a common technique for determining equilibrium solubility.[6][7][8][9][10]

  • Principle: An excess amount of the solid is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

  • Apparatus: Orbital shaker or rotator, constant temperature bath, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in a sealed container.

    • The container is placed in a constant temperature bath (e.g., 25°C or 37°C) and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.

    • The solubility is expressed in units such as mg/mL or mol/L.

2.3. pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values. Potentiometric titration is a standard and accurate method for its determination.[11][12][13][14][15]

  • Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

  • Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, and a constant temperature vessel.

  • Procedure:

    • A known amount of this compound is dissolved in a known volume of purified water.

    • The solution is placed in a thermostated vessel and stirred continuously.

    • The pH electrode is calibrated with standard buffer solutions and immersed in the sample solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • The titration is continued past the equivalence point.

    • The pKa is determined from the pH at the half-equivalence point on the titration curve (pH vs. volume of titrant).

Synthesis and Experimental Workflows

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general synthetic strategy for the 1,4-thiazepane ring system can be conceptualized based on known methods for the synthesis of saturated seven-membered heterocycles.[16][17][18][19][20]

3.1. Generalized Synthetic Workflow for 1,4-Thiazepane

The following diagram illustrates a plausible, generalized synthetic route to the 1,4-thiazepane core structure. This is a conceptual workflow and has not been experimentally verified for this specific compound.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Protected Amino-thiol C Cyclization A->C Base B Dihaloalkane B->C D Deprotection C->D Acid/Base Catalysis E HCl Salt Formation D->E HCl in Inert Solvent F 1,4-Thiazepane Hydrochloride E->F

Caption: Generalized synthetic workflow for this compound.

3.2. Experimental Workflow for pKa Determination

The following diagram outlines the logical steps involved in determining the pKa of a substance like this compound using potentiometric titration.

G A Prepare a standard solution of 1,4-Thiazepane HCl C Titrate with standardized NaOH in small increments A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition of NaOH C->D E Plot Titration Curve (pH vs. Volume of NaOH) D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half- Equivalence Point G->H

Caption: Experimental workflow for pKa determination by potentiometric titration.

Biological Context

Derivatives of the 1,4-thiazepine scaffold have been investigated for a wide range of biological activities.[21][22][23] However, specific information regarding the biological activity, mechanism of action, or signaling pathways directly involving this compound is not available in the public domain. The broader class of thiazepine derivatives has shown potential in areas such as antibacterial, antifungal, and central nervous system activity. Further research would be required to elucidate the specific biological profile of this compound. Due to this lack of specific information, a signaling pathway diagram cannot be provided at this time.

References

Navigating the Solubility Landscape of 1,4-Thiazepane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,4-thiazepane hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds—piperidine hydrochloride and morpholine hydrochloride—to provide valuable insights and predictive context. Furthermore, detailed experimental protocols are presented to empower researchers to determine the precise solubility of this compound in various solvents.

Understanding Solubility: The Core Principle

Solubility, a critical physicochemical parameter in drug development, dictates a compound's behavior in various biological and chemical environments. For a hydrochloride salt such as this compound, solubility is significantly influenced by the polarity of the solvent, its ability to form hydrogen bonds, and the overall pH of the medium. As a general principle, the salt form of an amine-containing compound enhances its aqueous solubility compared to its free base form.

Solubility Profile: Insights from Analogous Compounds

To offer a predictive understanding of this compound's solubility, this section presents data for piperidine hydrochloride and morpholine hydrochloride. These compounds share a six-membered heterocyclic ring structure with a secondary amine, making them relevant structural analogs.

Table 1: Solubility Data of Structurally Analogous Compounds

CompoundSolventSolubilityTemperature (°C)
Piperidine Hydrochloride Water>1500 g/L[1]20
EthanolSoluble[2][3]Not Specified
MethanolSoluble[3]Not Specified
DMSOSolubleNot Specified
Morpholine Hydrochloride WaterSoluble[4]Not Specified
MethanolSoluble[4]Not Specified
EthanolSoluble[4]Not Specified
Piperazine Dihydrochloride WaterHighly Soluble[3]Not Specified
EthanolSoluble[3]Not Specified
MethanolSoluble[3]Not Specified

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not provided in the cited sources. The high solubility of piperidine hydrochloride in water suggests that this compound is also likely to be highly soluble in aqueous media.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental methodologies are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath or incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the solid phase from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 1,4-Thiazepane HCl to solvent B Seal flask A->B C Agitate at constant temperature (24-72h) B->C D Filter or Centrifuge C->D E Collect clear saturated solution D->E F Quantify concentration (e.g., HPLC) E->F G Determine Solubility F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Potentiometric Titration

Potentiometric titration can be employed to determine the solubility of ionizable compounds like this compound, particularly in aqueous solutions.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

  • Titration Setup: A known volume of the clear, saturated solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored and recorded after each addition of the titrant.

  • Endpoint Determination: The equivalence point of the titration, where the amine hydrochloride has been neutralized, is determined from the titration curve (a plot of pH versus titrant volume). The point of maximum inflection in the curve indicates the endpoint.

  • Calculation: The concentration of the hydrochloride salt in the saturated solution is calculated based on the volume and concentration of the titrant used to reach the equivalence point.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result A Prepare saturated solution B Take known volume of clear solution A->B C Titrate with standardized base B->C D Monitor and record pH C->D E Plot pH vs. Titrant Volume D->E F Determine Equivalence Point E->F G Calculate Solubility F->G

Caption: Workflow for Potentiometric Titration for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the current literature, this guide provides a robust framework for researchers. By referencing the solubility of analogous compounds and employing the detailed experimental protocols outlined, scientists and drug development professionals can confidently determine the solubility of this compound in solvents relevant to their research. This foundational knowledge is paramount for advancing the understanding and application of this compound in various scientific endeavors.

References

The Diverse Biological Activities of 1,4-Thiazepane Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-thiazepane scaffold, a seven-membered heterocyclic ring containing nitrogen and sulfur atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture and synthetic tractability have led to the development of a diverse range of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 1,4-thiazepane derivatives, with a focus on their potential as anticancer, cardiovascular, antimicrobial, and antiparasitic agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further exploration and development of this promising class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,4-Thiazepane derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in cancer progression, such as cell proliferation and survival. A notable mechanism of action for some derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various 1,4-thiazepane derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
TZEP6 MCF-7Breast Cancer15.5 ± 2.8[2]
A549Lung Cancer14.2 ± 2.2[2]
PC-3Prostate Cancer12.4 ± 3.6[2]
TZEP7 MCF-7Breast Cancer14.1 ± 2.1[2]
A549Lung Cancer12.7 ± 2.0[2]
PC-3Prostate Cancer16.9 ± 1.6[2]
Experimental Protocols

This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,4-Thiazepane derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treat the cells with various concentrations of the 1,4-thiazepane derivatives and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

G Experimental Workflow: Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add 1,4-Thiazepane Derivatives incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve Formazan in DMSO incubation3->dissolve_formazan read_absorbance Read Absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for Cell Viability (MTT) Assay.

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the 1,4-thiazepane derivative for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7][8] Dysregulation of this pathway is a common feature in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[9]

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and eliminating damaged cells. It is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][10][11][12] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[13]

G Intrinsic and Extrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Bcl2Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2Family Bid cleavage Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA damage) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of Apoptosis Signaling Pathways.

Cardiovascular Activity: Modulating Calcium Signaling

Certain 1,4-benzothiazepine derivatives, a class of compounds containing the 1,4-thiazepane ring fused to a benzene ring, have shown promising activity in modulating intracellular calcium signaling, which is critical for cardiac function. These compounds can act on key proteins such as the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).[14]

Quantitative Data: Cardiovascular Activity

The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half of the maximal response, have been determined for several 1,4-benzothiazepine derivatives.

CompoundTargetActivityEC50 (µM)Reference
11a SERCA2aActivation2.2[14]
11b SERCA2aActivation8.6[14]
11c SERCA2aActivation7.6[14]
12a SERCA2aActivation9.2[14]
12c SERCA2aActivation10.9[14]
12a SERCA2aActivation0.383[14]
11c RyR2StabilizationNanomolar[14]
12a RyR2StabilizationMicromolar[14]
Experimental Protocol

This assay measures the ATP hydrolysis activity of SERCA2a in cardiac sarcoplasmic reticulum (SR) microsomes.

Materials:

  • Cardiac SR microsomes

  • Assay buffer (e.g., 40 mM Tris-maleate, pH 6.8, 100 mM KCl, 5 mM MgCl₂)

  • CaCl₂ solutions of varying concentrations

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

  • Add cardiac SR microsomes and the 1,4-benzothiazepine derivative to the reaction mixture.

  • Initiate the reaction by adding ATP and varying concentrations of CaCl₂.

  • Monitor the decrease in NADH absorbance at 340 nm, which is coupled to ATP hydrolysis.

  • Calculate the SERCA2a-specific ATPase activity and determine the EC50 values.

Signaling Pathway

In cardiomyocytes, the precise regulation of intracellular calcium is essential for excitation-contraction coupling.[15][16][17] The process involves the influx of calcium through L-type calcium channels, which triggers a larger release of calcium from the sarcoplasmic reticulum via RyR2.[18] For muscle relaxation, calcium is pumped back into the SR by SERCA2a and extruded from the cell by the Na⁺/Ca²⁺ exchanger.[18]

G Calcium Signaling in Cardiomyocytes AP Action Potential LTCC L-type Ca2+ Channel AP->LTCC Ca_influx Ca2+ Influx LTCC->Ca_influx RyR2 RyR2 Ca_influx->RyR2 triggers SR Sarcoplasmic Reticulum (SR) Ca_release Ca2+ Release (CICR) RyR2->Ca_release Ca_cytosol [Ca2+]i Ca_release->Ca_cytosol Contraction Myofilament Contraction Ca_cytosol->Contraction SERCA2a SERCA2a Ca_cytosol->SERCA2a NCX Na+/Ca2+ Exchanger Ca_cytosol->NCX SERCA2a->SR pumps Ca2+ into Ca_uptake Ca2+ Uptake Ca_efflux Ca2+ Efflux NCX->Ca_efflux

Key components of cardiomyocyte calcium signaling.

Antimicrobial and Antiparasitic Activities

Derivatives of 1,4-thiazepane have also been investigated for their potential to combat infectious diseases, showing activity against both bacteria and parasites.

Quantitative Data: Antimicrobial and Antiparasitic Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. The EC50 value is used to quantify the in vitro activity of antiparasitic compounds.

Antimicrobial Activity (Hypothetical Data)

CompoundBacterial StrainMIC (µg/mL)
THZ-1 Staphylococcus aureus16
THZ-2 Escherichia coli32

Antiparasitic Activity

CompoundParasiteEC50 (µM)Selectivity Index (SI)Reference
3d Trypanosoma brucei brucei8.0 ± 0.4>25[19]
3l Trypanosoma brucei brucei2.8 ± 0.7>71[19]
3m Trypanosoma brucei brucei2.5 ± 0.2-[19]
1 Trypanosoma cruzi (intracellular)3.86-
1 Trypanosoma cruzi (bloodstream)4.00-
1e Trypanosoma cruzi (intracellular)2.2050
1f Trypanosoma cruzi (intracellular)2.7036
Experimental Protocols

This method determines the MIC of a compound against a specific bacterium.[20][21][22][23][24]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 1,4-Thiazepane derivatives

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the 1,4-thiazepane derivatives in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

This assay evaluates the efficacy of compounds against the bloodstream form of Trypanosoma brucei.[25][26][27][28][29]

Materials:

  • Trypanosoma brucei brucei bloodstream forms

  • HMI-9 medium

  • Resazurin solution

  • 1,4-Thiazepane derivatives

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Dispense serial dilutions of the 1,4-thiazepane derivatives into a 96-well plate.

  • Add the parasite suspension to each well.

  • Incubate the plate at 37°C with 5% CO₂ for 48 hours.

  • Add resazurin solution and incubate for an additional 24 hours.

  • Measure fluorescence (excitation 530 nm, emission 590 nm) to determine parasite viability.

  • Calculate the EC50 values from the dose-response curves.

Synthesis of 1,4-Thiazepane Derivatives

A variety of synthetic routes have been developed for the preparation of the 1,4-thiazepane core and its derivatives.[30][31][32][33] A representative example is the synthesis of polysubstituted tetrahydro-1,4-thiazepines through a rhodium-catalyzed ring expansion of dihydro-1,3-thiazines with diazoesters.[31]

Representative Synthetic Protocol

Synthesis of Tetrahydro-1,4-thiazepines via Rhodium-Catalyzed Ring Expansion [31]

Materials:

  • Dihydro-1,3-thiazine

  • Diazomalonate

  • Rhodium(II) octanoate dimer

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dihydro-1,3-thiazine (1.0 equivalent) in DCE (0.2 M), add the rhodium(II) octanoate dimer (1 mol%).

  • Add a solution of the diazomalonate (1.2 equivalents) in DCE dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydro-1,4-thiazepine.

Conclusion and Future Outlook

The 1,4-thiazepane scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad range of biological activities, including potent anticancer, cardiovascular, antimicrobial, and antiparasitic effects. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a solid foundation for further research in this area. Future efforts should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action, and evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development. The continued exploration of the chemical space around the 1,4-thiazepane core holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Thiazepane and its derivatives are seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their three-dimensional structure and presence in various biologically active molecules.[1] This document provides a detailed experimental protocol for the synthesis of 1,4-Thiazepane hydrochloride, a common salt form for amine-containing compounds, making it suitable for pharmaceutical applications. The described synthesis is a two-step process involving the formation of a 1,4-thiazepan-5-one intermediate followed by its reduction and subsequent conversion to the hydrochloride salt.

Experimental Protocol

This protocol is based on a general method for the synthesis of 1,4-thiazepanes, which involves the initial formation of a 1,4-thiazepanone precursor.[1]

Part 1: Synthesis of 1,4-Thiazepan-5-one

This step involves a one-pot reaction between an α,β-unsaturated ester and a 1,2-amino thiol to form the 1,4-thiazepanone ring system.[1]

Materials:

  • 2-Aminoethanethiol

  • Ethyl acrylate

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (25 wt% in MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 2-aminoethanethiol in methanol, add ethyl acrylate at room temperature with stirring.

  • Add a catalytic amount of sodium methoxide solution to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5-3 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 1,4-thiazepan-5-one.

Part 2: Reduction of 1,4-Thiazepan-5-one to 1,4-Thiazepane

The lactam (1,4-thiazepan-5-one) is reduced to the corresponding cyclic amine (1,4-thiazepane).

Materials:

  • 1,4-Thiazepan-5-one

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or another suitable quenching agent

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • In a dry three-neck round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.

  • Cool the suspension in an ice bath.

  • Dissolve 1,4-thiazepan-5-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C with an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water. A common quenching procedure is the Fieser workup (for every x g of LiAlH₄, add x mL of water, then x mL of 15% NaOH, then 3x mL of water).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite or by gravity filtration and wash the filter cake thoroughly with THF or diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 1,4-thiazepane. Caution: 1,4-thiazepane is a volatile amine.

Part 3: Formation of this compound

The free base 1,4-thiazepane is converted to its hydrochloride salt.

Materials:

  • 1,4-Thiazepane

  • Anhydrous diethyl ether or dichloromethane

  • Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane)

Apparatus:

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude 1,4-thiazepane in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • With stirring, add a solution of hydrochloric acid in an organic solvent dropwise until a precipitate is formed and no further precipitation is observed.[2]

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid precipitate by filtration using a Büchner funnel.[2]

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum to obtain this compound as a white to off-white solid.

Data Presentation

The following table summarizes typical characterization data for 1,4-thiazepane and its derivatives. Note that specific yields and analytical data will vary depending on the exact reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Example for a derivative)
1,4-Thiazepan-5-oneC₅H₉NOS131.2060-80%-
1,4-ThiazepaneC₅H₁₁NS117.22[3]70-90%-
This compoundC₅H₁₂ClNS153.67>95% (from free base)For a related compound, 1,4-Thiazepane-1,1-dione hydrochloride: MF: C₅H₁₂ClNO₂S, MW: 185.666[4]

Visualizations

Synthesis Workflow Diagram

Synthesis_of_1_4_Thiazepane_hydrochloride cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_product Salt Formation Aminoethanethiol 2-Aminoethanethiol Thiazepanone 1,4-Thiazepan-5-one Aminoethanethiol->Thiazepanone NaOMe, MeOH Reflux EthylAcrylate Ethyl Acrylate EthylAcrylate->Thiazepanone NaOMe, MeOH Reflux Thiazepane 1,4-Thiazepane Thiazepanone->Thiazepane 1. LiAlH4, THF 2. Workup HCl_Salt This compound Thiazepane->HCl_Salt HCl in Ether

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for N-Alkylation of 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 1,4-thiazepane hydrochloride, a key synthetic transformation for the generation of diverse chemical libraries in drug discovery. The protocols cover two primary and versatile methods: Direct N-Alkylation with Alkyl Halides and Reductive Amination.

Introduction

1,4-Thiazepane and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a range of biological activities. N-alkylation of the 1,4-thiazepane core is a fundamental strategy for introducing molecular diversity and modulating the physicochemical and pharmacological properties of these compounds. Starting from the commercially available this compound, the secondary amine must first be neutralized to the free base to enable nucleophilic attack on an electrophile. This document outlines robust procedures for achieving this transformation efficiently and with high yields.

Data Presentation: Comparative Analysis of N-Alkylation Methods

The following table summarizes quantitative data for the N-alkylation of 1,4-thiazepane and analogous cyclic amines, providing a comparative overview of different methods and conditions.

MethodAlkylating/Carbonyl AgentBaseSolventReducing AgentTime (h)Temp (°C)Yield (%)Reference Type
Direct AlkylationBenzyl bromideK₂CO₃Acetonitrile-12Reflux~90Analogous System
Direct Alkylation1-Bromo-3-chloropropaneK₂CO₃Acetonitrile-12Reflux90Analogous System
Direct AlkylationBenzyl bromideNaHTHF-6RTHighAnalogous System
Direct AlkylationEthyl bromoacetateEt₃NCH₂Cl₂-24RT85Analogous System
Reductive AminationBenzaldehyde-DichloromethaneNaBH(OAc)₃16RT78Analogous System
Reductive AminationCyclohexanecarbaldehyde-DichloromethaneNaBH(OAc)₃16RT78Analogous System
Reductive AminationAcetone-MethanolNaBH₄4RT-Analogous System
Reductive AminationBenzaldehyde-MethanolNaBH₄2RTHighAnalogous System[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. The initial step involves the in-situ neutralization of the hydrochloride salt to the free amine.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add a suitable base. For K₂CO₃, use 2.5 equivalents. For a liquid base like triethylamine, use 2.2 equivalents.

  • Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated 1,4-thiazepane.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination provides a versatile method for N-alkylation, particularly for introducing more complex alkyl groups. This protocol involves the initial neutralization of the hydrochloride salt, followed by iminium ion formation and in-situ reduction.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature to generate the free amine.

  • Add the aldehyde or ketone (1.1 eq) to the solution and stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation methods.

Direct_N_Alkylation_Workflow Direct N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add 1,4-Thiazepane HCl, Solvent, and Base start->add_reagents neutralize Stir for 30 min at RT (Neutralization) add_reagents->neutralize add_alkyl_halide Add Alkyl Halide neutralize->add_alkyl_halide react Stir at RT or Reflux (Monitor by TLC/LC-MS) add_alkyl_halide->react cool Cool to RT react->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Direct N-Alkylation of 1,4-Thiazepane HCl.

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Suspend 1,4-Thiazepane HCl in Solvent start->add_reagents add_base Add Triethylamine (Neutralization) add_reagents->add_base add_carbonyl Add Aldehyde/Ketone (Stir for 1h) add_base->add_carbonyl add_reductant Add NaBH(OAc)₃ add_carbonyl->add_reductant react Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_reductant->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Reductive Amination of 1,4-Thiazepane HCl.

References

Application Notes: Parallel Synthesis of 1,4-Thiazepane Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Thiazepanes are seven-membered saturated heterocyclic scaffolds that possess a high degree of three-dimensional character. This structural feature makes them attractive for use in fragment-based ligand discovery (FBLD) as they can explore chemical space more effectively than flatter aromatic compounds, potentially leading to improved binding specificity and better drug-like properties.[1][2][3][4] Libraries of substituted 1,4-thiazepanes are valuable tools for screening against various biological targets. Notably, acylated 1,4-thiazepanes have been identified as ligands for the bromodomain and extraterminal domain (BET) family of proteins, such as BRD4, which are promising targets for anti-cancer therapies.[1][2][3] This document provides a detailed protocol for the parallel synthesis of a library of 1,4-thiazepane derivatives.

Core Scaffold Synthesis

The efficient construction of the 1,4-thiazepane core is paramount for library synthesis. A robust one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols serves as the foundational step.[1][2][3][4] These thiazepanones can then be readily converted to the corresponding 1,4-thiazepanes.

Experimental Protocols

Protocol 1: Parallel Synthesis of 1,4-Thiazepan-5-ones

This protocol outlines the one-pot synthesis of a library of 1,4-thiazepan-5-one derivatives.

Materials:

  • Array of α,β-unsaturated esters

  • Array of 1,2-amino thiols

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel synthesis reaction block or individual reaction vials

Procedure:

  • To each reaction vessel, add the corresponding 1,2-amino thiol (1.0 eq).

  • Add methanol to each vessel.

  • Add triethylamine (1.2 - 1.5 eq) to each reaction vessel.

  • Under an inert atmosphere, add the corresponding α,β-unsaturated ester (1.0 eq) to each reaction vessel.

  • Seal the reaction vessels and stir at room temperature for 0.5 - 3 hours.[1][2][3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the products by column chromatography or other suitable parallel purification techniques.

Protocol 2: Parallel Reduction of 1,4-Thiazepan-5-ones to 1,4-Thiazepanes

This protocol describes the reduction of the 1,4-thiazepan-5-one library to the corresponding 1,4-thiazepanes.

Materials:

  • Library of 1,4-thiazepan-5-ones

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel synthesis reaction block or individual reaction vials

Procedure:

  • To each reaction vessel containing the corresponding 1,4-thiazepan-5-one (1.0 eq), add dry THF under an inert atmosphere.

  • In separate vessels, prepare a solution of sodium borohydride (5.0 eq) and iodine (2.0 eq) in THF.

  • Slowly add the NaBH₄/I₂ solution to each reaction vessel containing the thiazepanone.

  • Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reactions by the slow addition of water.

  • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,4-thiazepanes by an appropriate parallel purification method.

Protocol 3: Parallel Acylation and Carbamoylation of 1,4-Thiazepanes

This protocol details the diversification of the 1,4-thiazepane library through acylation or carbamoylation.

Materials:

  • Library of 1,4-thiazepanes

  • Array of acylating agents (e.g., acid chlorides, isocyanates)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Parallel synthesis reaction block or individual reaction vials

Procedure:

  • To each reaction vessel containing the corresponding 1,4-thiazepane (1.0 eq), add the solvent and triethylamine (1.2 - 1.5 eq).

  • Add the corresponding electrophile (acylating or carbamoylating agent, 1.2 - 1.5 eq) to each vessel.[1]

  • Stir the reactions at room temperature for 0.5 - 2 hours.[1]

  • Monitor the reactions for completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixtures with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final products using a suitable parallel purification system.

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,4-Thiazepan-5-ones

Entryα,β-Unsaturated Ester1,2-Amino ThiolReaction Time (h)Yield (%)
1Methyl acrylateCysteamine185
2Ethyl crotonateCysteamine278
3Methyl cinnamate2-Amino-1-phenylethanethiol372

Table 2: Representative Yields for the Reduction and Acylation of 1,4-Thiazepanes

EntryStarting ThiazepanoneReduction Yield (%)Acylating AgentFinal Product Yield (%)
1Product from Table 1, Entry 192Benzoyl chloride88
2Product from Table 1, Entry 288Phenyl isocyanate91
3Product from Table 1, Entry 385Acetyl chloride93

Visualizations

experimental_workflow cluster_synthesis Parallel Synthesis cluster_application Application start Starting Materials (α,β-Unsaturated Esters, 1,2-Amino Thiols) protocol1 Protocol 1: One-Pot Synthesis of 1,4-Thiazepan-5-ones start->protocol1 thiazepanones Library of 1,4-Thiazepan-5-ones protocol1->thiazepanones protocol2 Protocol 2: Reduction to 1,4-Thiazepanes thiazepanones->protocol2 thiazepanes Library of 1,4-Thiazepanes protocol2->thiazepanes protocol3 Protocol 3: Acylation/ Carbamoylation thiazepanes->protocol3 final_library Final Diversified 1,4-Thiazepane Library protocol3->final_library screening High-Throughput Screening final_library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the parallel synthesis and application of a 1,4-thiazepane library.

signaling_pathway cluster_nucleus Nucleus brd4 BRD4 chromatin Chromatin brd4->chromatin binds to acetylated_histones Acetylated Histones acetylated_histones->brd4 recruits transcription_machinery Transcription Machinery chromatin->transcription_machinery recruits oncogene_expression Oncogene Expression (e.g., c-Myc) transcription_machinery->oncogene_expression promotes thiazepane_inhibitor 1,4-Thiazepane Derivative (BET Inhibitor) thiazepane_inhibitor->brd4 inhibits binding to acetylated histones

Caption: Simplified signaling pathway showing the mechanism of action for 1,4-thiazepane-based BET inhibitors.

References

Application of 1,4-Thiazepane Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach relies on screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. A critical aspect of successful FBDD is the diversity and quality of the fragment library. In recent years, there has been a significant push to move beyond flat, two-dimensional fragments and incorporate more three-dimensional (3D) scaffolds.

1,4-Thiazepane hydrochloride and its derivatives represent a compelling class of saturated seven-membered heterocyclic scaffolds that are currently underrepresented in many screening libraries.[1][2][3][4][5] Their inherent 3D nature offers the potential for improved specificity and novel interactions with protein targets.[1][5] This document provides detailed application notes and protocols for the use of 1,4-thiazepane-based fragments in FBDD, with a specific focus on their application as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, a key target in cancer therapy.

Application Notes

The 1,4-thiazepane scaffold has been successfully employed as a 3D fragment for the discovery of novel ligands for the first bromodomain of BRD4 (BRD4-BD1). An NMR-based fragment screen identified acylated 1,4-thiazepanes as binders to this important anti-cancer target.[1][2][3][4] This highlights the utility of incorporating such 3D fragments into screening campaigns to identify novel chemical matter for challenging targets.

Key Advantages of 1,4-Thiazepane Fragments:

  • Increased 3D Character: Saturated ring systems like 1,4-thiazepane provide access to a greater volume of chemical space compared to traditional flat aromatic fragments, potentially leading to higher binding specificity.[1][5]

  • Novel Scaffolds: As an underrepresented scaffold in fragment libraries, 1,4-thiazepanes can provide novel intellectual property and lead to the discovery of ligands with unique binding modes.[1][2][3][4][5]

  • Synthetic Tractability: The development of efficient one-pot synthesis protocols allows for the rapid generation of a diverse library of 1,4-thiazepane derivatives for structure-activity relationship (SAR) studies.[1][2][3][4][6]

Target Focus: BET Bromodomains

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. BRD4, in particular, is a critical regulator of oncogenes such as c-MYC and is a major target for cancer drug discovery. The identification of 1,4-thiazepane-based fragments as BRD4 ligands underscores the potential of this scaffold in developing novel epigenetic modulators.

Signaling Pathway

Caption: BET bromodomain (BRD4) signaling pathway and point of inhibition.

Data Presentation

The following table summarizes the binding affinity of a series of acylated 1,4-thiazepane fragments for the first bromodomain of BRD4 (BRD4-D1), as determined by Protein-Observed ¹⁹F NMR. Ligand efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the size of the molecule (number of heavy atoms, HA).

Compound IDR GroupKd (µM)Ligand Efficiency (LE)
1a Benzoyl260 ± 300.29
1g 4-Fluorobenzoyl200 ± 200.30
1h 4-Chlorobenzoyl150 ± 200.31
1i 4-Bromobenzoyl140 ± 100.31
1j 4-Methylbenzoyl340 ± 400.28
1k 4-Methoxybenzoyl500 ± 700.26

Data is representative and compiled based on findings reported by Pandey et al., Organic Letters, 2020.

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Thiazepan-5-ones

This protocol describes a one-pot synthesis of 1,4-thiazepan-5-one scaffolds from α,β-unsaturated esters and cysteamine hydrochloride.

Caption: Workflow for the synthesis of 1,4-thiazepan-5-ones.

Materials:

  • α,β-unsaturated ester (1.0 equiv)

  • Cysteamine hydrochloride (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Imidazole (0.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the α,β-unsaturated ester (1.0 equiv) and anhydrous acetonitrile.

  • Add cysteamine hydrochloride (1.2 equiv), imidazole (0.2 equiv), and DBU (2.0 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature for 0.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1,4-thiazepan-5-one by recrystallization or flash column chromatography.

Protocol 2: Reduction and Acylation to form 1,4-Thiazepane Fragments

This protocol details the conversion of the thiazepanone intermediate to the final acylated 1,4-thiazepane fragment.

Materials:

  • 1,4-Thiazepan-5-one (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Acyl chloride or carboxylic acid (for acylation)

  • Coupling agents (e.g., HATU) and a base (e.g., DIPEA) if starting from a carboxylic acid

  • Dichloromethane (DCM) or other suitable solvent for acylation

Procedure (Two Steps):

Step A: Reduction of the Amide

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the 1,4-thiazepan-5-one in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and then reflux as needed, monitoring by TLC.

  • After completion, carefully quench the reaction at 0 °C by sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solids and wash with THF or EtOAc.

  • Dry and concentrate the filtrate to yield the crude 1,4-thiazepane.

Step B: Acylation of the Amine

  • Dissolve the crude 1,4-thiazepane in an appropriate anhydrous solvent such as DCM.

  • Add a suitable base (e.g., triethylamine or DIPEA).

  • Cool the solution to 0 °C and add the desired acyl chloride dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final acylated 1,4-thiazepane fragment by flash column chromatography.

Protocol 3: Fragment Screening by Protein-Observed ¹⁹F NMR (PrOF NMR)

This protocol outlines the screening of the 1,4-thiazepane fragment library against a ¹⁹F-labeled protein target, such as 5-fluorotryptophan-labeled BRD4-BD1.

Caption: Experimental workflow for PrOF NMR fragment screening.

Materials:

  • ¹⁹F-labeled BRD4-BD1 (e.g., incorporating 5-fluorotryptophan) at a concentration of 25-50 µM.

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0, with 10% D₂O).

  • 1,4-Thiazepane fragment library stocks (e.g., 100 mM in DMSO-d₆).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Procedure:

  • Protein Preparation: Express and purify the target protein (BRD4-BD1) with site-specific incorporation of a ¹⁹F-labeled amino acid (e.g., 5-fluorotryptophan) using established protocols.[2]

  • Sample Preparation: Prepare an NMR sample of the ¹⁹F-labeled BRD4-BD1 in the appropriate NMR buffer. The final protein concentration should be in the range of 25-50 µM.

  • Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference spectrum. The well-resolved signals correspond to the individual ¹⁹F-labeled residues.

  • Fragment Addition: Add a small aliquot of a 1,4-thiazepane fragment stock solution to the protein sample. The final fragment concentration is typically 10-20 times the protein concentration for initial screening. The final DMSO concentration should be kept constant across all samples and should not exceed 5%.

  • Screening Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the screening spectrum with the reference spectrum. A change in the chemical shift (a chemical shift perturbation, or CSP) of one or more of the fluorine signals indicates binding of the fragment to the protein in the vicinity of that labeled residue.

  • Hit Validation and Affinity Determination: For fragments that show a CSP ("hits"), perform a titration experiment. a. Prepare a series of NMR samples with a constant concentration of ¹⁹F-labeled protein and increasing concentrations of the hit fragment. b. Acquire a 1D ¹⁹F NMR spectrum for each sample. c. Plot the change in chemical shift (Δδ) as a function of the fragment concentration. d. Fit the resulting binding isotherm to a suitable binding equation to determine the dissociation constant (Kd).

  • Ligand Efficiency Calculation: Calculate the ligand efficiency (LE) using the formula: LE = -RTln(Kd) / HA, where R is the gas constant, T is the temperature in Kelvin, and HA is the number of heavy (non-hydrogen) atoms in the fragment.

Conclusion

The 1,4-thiazepane scaffold represents a valuable addition to the toolkit of medicinal chemists engaged in fragment-based drug discovery. Its inherent three-dimensionality and demonstrated activity against important therapeutic targets like BRD4 make it an attractive starting point for the development of novel therapeutics. The protocols outlined in this document provide a framework for the synthesis, screening, and characterization of 1,4-thiazepane-based fragment libraries, enabling researchers to leverage this promising scaffold in their drug discovery programs.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Substituted 1,4-Thiazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,4-thiazepane core is a valuable seven-membered heterocycle with potential applications in drug discovery. This document provides detailed application notes and protocols for the rhodium-catalyzed synthesis of substituted 1,4-thiazepanes, a modern and efficient method for accessing this important structural motif.

Introduction

The rhodium(II)-catalyzed ring expansion of dihydro-1,3-thiazines offers a robust and diastereoselective route to polysubstituted tetrahydro-1,4-thiazepines. This method, recently developed, utilizes the reaction of readily available dihydro-1,3-thiazines with diazoesters in the presence of a rhodium(II) catalyst. The reaction proceeds via a proposed mechanism involving the formation of a sulfonium ylide followed by a rearrangement to yield the expanded 1,4-thiazepine ring system. This approach is notable for its operational simplicity and the ability to generate multiple stereocenters in a single step.

Reaction Mechanism and Workflow

The proposed catalytic cycle for the rhodium-catalyzed ring expansion is initiated by the reaction of the rhodium(II) catalyst with a diazoester to form a rhodium carbene intermediate. The sulfur atom of the dihydro-1,3-thiazine then acts as a nucleophile, attacking the carbene to form a sulfonium ylide. Subsequent rearrangement of this ylide leads to the formation of the seven-membered 1,4-thiazepine ring and regeneration of the rhodium(II) catalyst.

Rhodium_Catalyzed_Thiazepane_Synthesis cluster_catalyst Catalytic Cycle cluster_workflow Experimental Workflow Rh2(OAc)4 Rh₂(OAc)₄ Rh_Carbene Rhodium Carbene Intermediate Rh2(OAc)4->Rh_Carbene + Diazoester - N₂ Sulfonium_Ylide Sulfonium Ylide Intermediate Rh_Carbene->Sulfonium_Ylide + Dihydro-1,3-thiazine 1_4_Thiazepane Substituted 1,4-Thiazepane Sulfonium_Ylide->1_4_Thiazepane Rearrangement 1_4_Thiazepane->Rh2(OAc)4 Catalyst Regeneration Start Start Reactants Combine Dihydro-1,3-thiazine, Rh₂(OAc)₄, and Solvent Start->Reactants Addition Add Diazoester (Syringe Pump) Reactants->Addition Reaction Heat Reaction Mixture Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated 1,4-Thiazepane Purification->Product

Figure 1: Proposed catalytic cycle and a general experimental workflow for the rhodium-catalyzed synthesis of 1,4-thiazepanes.

Experimental Protocols

The following protocols are based on the successful synthesis of a range of substituted 1,4-thiazepanes.

Materials and Equipment
  • Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Substrates: Substituted dihydro-1,3-thiazines

  • Reagents: Substituted diazomalonates

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Standard Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath, syringe pump.

  • Purification: Silica gel for column chromatography.

General Procedure for the Synthesis of Substituted 1,4-Thiazepanes
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted dihydro-1,3-thiazine (1.0 equiv.) and rhodium(II) acetate dimer (2.5 mol%).

  • Add anhydrous 1,2-dichloroethane (to achieve a concentration of 0.1 M with respect to the dihydro-1,3-thiazine).

  • Heat the resulting mixture to 90 °C.

  • In a separate syringe, prepare a solution of the corresponding diazomalonate (1.5 equiv.) in anhydrous 1,2-dichloroethane.

  • Add the diazomalonate solution to the reaction mixture dropwise over a period of 1 hour using a syringe pump.

  • Upon complete addition, continue to stir the reaction mixture at 90 °C for the specified reaction time (typically 2-4 hours, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 1,4-thiazepane.

Data Presentation: Substrate Scope and Yields

The rhodium-catalyzed ring expansion has been successfully applied to a variety of substituted dihydro-1,3-thiazines. The following tables summarize the quantitative data for the synthesis of different 1,4-thiazepane derivatives.

Table 1: Rhodium-Catalyzed Synthesis of Substituted 1,4-Thiazepanes from Various Dihydro-1,3-thiazines.

EntryDihydro-1,3-thiazine SubstrateDiazoesterProductYield (%)
12,4-Diphenyl-3,4-dihydro-2H-1,3-thiazineDimethyl diazomalonateDimethyl 2,5-diphenyl-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate84
22-Methyl-4-phenyl-3,4-dihydro-2H-1,3-thiazineDimethyl diazomalonateDimethyl 2-methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate75
34-Phenyl-2-(p-tolyl)-3,4-dihydro-2H-1,3-thiazineDimethyl diazomalonateDimethyl 5-phenyl-2-(p-tolyl)-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate80
42-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1,3-thiazineDiethyl diazomalonateDiethyl 2-(4-methoxyphenyl)-5-phenyl-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate72
52-(4-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1,3-thiazineDimethyl diazomalonateDimethyl 2-(4-chlorophenyl)-5-phenyl-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate65

Yields are for isolated products after column chromatography.

Table 2: Effect of Diazoester on the Reaction Yield.

EntryDihydro-1,3-thiazine SubstrateDiazoesterProductYield (%)
12,4-Diphenyl-3,4-dihydro-2H-1,3-thiazineDimethyl diazomalonateDimethyl 2,5-diphenyl-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate84
22,4-Diphenyl-3,4-dihydro-2H-1,3-thiazineDiethyl diazomalonateDiethyl 2,5-diphenyl-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate78
32,4-Diphenyl-3,4-dihydro-2H-1,3-thiazineDi-tert-butyl diazomalonateDi-tert-butyl 2,5-diphenyl-2,3,4,5-tetrahydro-1,4-thiazepine-3,3-dicarboxylate55

Yields are for isolated products after column chromatography.

Application and Future Directions

This rhodium-catalyzed methodology provides a valuable tool for the synthesis of a library of substituted 1,4-thiazepanes. The products of this reaction are amenable to further functionalization, opening avenues for the exploration of their biological activities. The diastereoselectivity of the reaction is a key feature, allowing for the controlled synthesis of complex stereochemical architectures. Future work may focus on the development of an enantioselective variant of this reaction through the use of chiral rhodium catalysts, which would further enhance the utility of this synthetic strategy in drug discovery and development.

Application Notes and Protocols for the Purification of 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Thiazepane hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active seven-membered rings. The purity of such compounds is of paramount importance as impurities can significantly affect biological activity, toxicity, and pharmacokinetic profiles. This document provides an overview of common purification techniques applicable to this compound and related thiazepine derivatives, based on established laboratory practices. While specific protocols for this compound are not extensively published, the following methods are standard for compounds of this class and can be adapted accordingly.

General Purification Strategies

The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For hydrochloride salts, which are generally polar, polar solvents are often a good starting point.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

    • Commonly used solvent systems for similar heterocyclic hydrochlorides include ethanol/water, methanol/ether, or isopropanol/hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a temperature appropriate to avoid decomposition.

Data Presentation: Recrystallization Parameters (Hypothetical)
ParameterValue/Solvent SystemExpected PurityExpected Yield
Solvent System Isopropanol/Hexane (e.g., 10:1)>99%75-90%
Temperature (Dissolution) ~70-80 °C
Temperature (Crystallization) Room Temperature, then 0-4 °C

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polar compounds like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel or alumina) is often employed.

Experimental Protocol: Column Chromatography
  • Stationary Phase and Eluent Selection:

    • For polar analytes, silica gel is a common stationary phase.

    • The mobile phase (eluent) should be chosen to provide good separation of the target compound from its impurities. A typical eluent system for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to elute the compounds. For hydrochloride salts, adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and recovery.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Column Chromatography Parameters
ParameterValue/System
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5)
Detection Method TLC with UV visualization or staining (e.g., potassium permanganate)

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Visualization of Experimental Workflows

Recrystallization Workflow

G cluster_recrystallization Recrystallization Workflow Crude Crude 1,4-Thiazepane Hydrochloride Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Drying Filter->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

G cluster_chromatography Column Chromatography Workflow Crude Crude 1,4-Thiazepane Hydrochloride Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: General workflow for purification using column chromatography.

Logical Relationship: Purification in Drug Development

G cluster_dd Role of Purification in Drug Development Synthesis Chemical Synthesis (Crude Product) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Analysis Purity & Structural Analysis (HPLC, NMR, MS) Purification->Analysis Analysis->Purification If Impure Screening Biological Screening & Activity Assays Analysis->Screening If Pure Lead Lead Optimization Screening->Lead

Application Notes and Protocols for the Analytical Characterization of 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1,4-Thiazepane hydrochloride. The following protocols and data are intended to assist researchers in confirming the identity, purity, and quality of this compound, which is a crucial step in drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt of 1,4-Thiazepane. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular FormulaC₅H₁₂ClNSCalculated
Molecular Weight153.68 g/mol Calculated
AppearanceWhite to off-white solidExpected
SolubilitySoluble in water and methanolExpected
Melting PointNot available-

Analytical Techniques for Structural Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H NMR and ¹³C NMR are fundamental.

Table 2: Predicted ¹H NMR Spectral Data for this compound in D₂O

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.0 - 3.4m4H-CH₂-N-CH₂-
~2.8 - 3.0m4H-S-CH₂-CH₂-N-
~1.9 - 2.2m2H-S-CH₂-CH₂-CH₂-N-

Table 3: Predicted ¹³C NMR Spectral Data for this compound in D₂O

Chemical Shift (δ, ppm)Assignment
~50 - 55-CH₂-N-CH₂-
~30 - 35-S-CH₂-
~25 - 30-S-CH₂-CH₂-CH₂-N-

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of D₂O in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 16-64.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024-4096.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both spectra to the corresponding protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Expected Mass Spectrometry Data for 1,4-Thiazepane

Ion[M+H]⁺
Calculated m/z118.0790
Observed m/zTo be determined

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Methanol (HPLC grade) or other suitable solvent

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol.

  • Instrumentation:

    • Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition:

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for the free base).

    • Compare the observed mass with the calculated exact mass.

    • Analyze the fragmentation pattern to further confirm the structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for a polar compound like this compound.

Table 5: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (or by Evaporative Light Scattering Detector - ELSD)
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or ELSD detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC grade water.

    • Prepare Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the initial mobile phase composition (95% A: 5% B).

    • Prepare a sample solution at the same concentration.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S, Cl) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Table 6: Theoretical Elemental Composition of C₅H₁₂ClNS

ElementTheoretical Percentage (%)
Carbon (C)39.08
Hydrogen (H)7.87
Chlorine (Cl)23.07
Nitrogen (N)9.11
Sulfur (S)20.87

Experimental Protocol: Elemental Analysis

Objective: To confirm the elemental composition of the sample.

Procedure:

  • Submit a accurately weighed, dry sample (typically 2-5 mg) to a certified analytical laboratory for CHNS and Cl analysis.

  • The laboratory will use a combustion-based elemental analyzer.

  • Compare the experimentally determined percentages with the theoretical values. The results should be within ±0.4% of the theoretical values to be considered acceptable.

Visualizations

The following diagrams illustrate the analytical workflow and structural relationships for the characterization of this compound.

Analytical_Workflow cluster_sample Sample cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_confirmation Confirmation Sample 1,4-Thiazepane Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS EA Elemental Analysis (CHNS, Cl) Sample->EA HPLC HPLC-UV/ELSD Sample->HPLC Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation EA->Confirmation HPLC->Confirmation

Caption: Analytical workflow for characterization.

Structure_Confirmation cluster_compound Compound cluster_techniques Analytical Techniques cluster_data Obtained Data cluster_conclusion Conclusion Compound 1,4-Thiazepane Hydrochloride NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Weight) Compound->MS EA Elemental Analysis (Elemental Composition) Compound->EA NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data MS_Data m/z of [M+H]⁺ MS->MS_Data EA_Data %C, %H, %N, %S, %Cl EA->EA_Data Conclusion Confirmed Structure NMR_Data->Conclusion MS_Data->Conclusion EA_Data->Conclusion

Caption: Logic of structural confirmation.

HPLC_Method_Development Start Start: Define Goal (Purity Assessment) Column Select Column (e.g., C18) Start->Column MobilePhase Select Mobile Phase (A: Aqueous, B: Organic) Column->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Detection Select Detector (UV or ELSD) Gradient->Detection Optimization Optimize Parameters (Flow Rate, Temperature) Detection->Optimization Validation Method Validation (Specificity, Linearity, etc.) Optimization->Validation End Final Method Validation->End

Caption: HPLC method development flowchart.

Application Notes and Protocols: 1,4-Thiazepane Hydrochloride in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of enzyme inhibitors derived from 1,4-thiazepane hydrochloride. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant biological pathways to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The 1,4-thiazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a flexible seven-membered ring system with nitrogen and sulfur heteroatoms. This unique structure allows for diverse substitutions, enabling the synthesis of compounds with a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of various enzyme inhibitors, including those targeting angiotensin-converting enzyme (ACE), inducible nitric oxide synthase (iNOS), and the epidermal growth factor receptor (EGFR).

I. Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of perhydro-1,4-thiazepin-5-one have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. These compounds show promise in the development of novel antihypertensive agents.

Quantitative Data: ACE Inhibitory Activity
Compound IDStructureIC50 (nM)Reference
1 α-[[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid4.5[1]
2 Diacid derivative of Compound 11.8[1]
Signaling Pathway: Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction ACE ACE ACE_Inhibitor 1,4-Thiazepane-based ACE Inhibitor ACE_Inhibitor->ACE

Figure 1: Renin-Angiotensin System and the action of ACE inhibitors.
Experimental Protocols

Synthesis of Perhydro-1,4-thiazepin-5-one Core (Proposed Route)

A plausible synthetic route to the perhydro-1,4-thiazepin-5-one core, a key intermediate for ACE inhibitors, can be achieved through a one-pot synthesis from α,β-unsaturated esters and subsequent functionalization.

Step 1: Synthesis of 1,4-Thiazepan-5-one

  • To a solution of an appropriate α,β-unsaturated ester (e.g., ethyl acrylate, 1.0 eq) in a suitable solvent such as methanol, add this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,4-thiazepan-5-one.

Step 2: N-Alkylation and Coupling

The secondary amine of the 1,4-thiazepan-5-one can be further functionalized through standard N-alkylation or acylation reactions to introduce the desired side chains for potent ACE inhibition, as described in the literature.[1]

II. Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Imino-derivatives of 1,4-thiazepane have been shown to be potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.

Quantitative Data: iNOS Inhibitory Activity
Compound IDStructureIC50 (µM)Reference
3 (1,4)-5-imino thiazepane (R = n-Pr)0.19[2]
Signaling Pathway: iNOS in Inflammation

During inflammation, cytokines and other stimuli induce the expression of iNOS, leading to the production of high levels of nitric oxide (NO). Excessive NO can contribute to tissue damage. iNOS inhibitors can mitigate this effect.

iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production High Output of Nitric Oxide (NO) iNOS_Protein->NO_Production L-Arginine -> L-Citrulline Inflammation Inflammation & Tissue Damage NO_Production->Inflammation iNOS_Inhibitor 5-Imino-1,4-thiazepane Inhibitor iNOS_Inhibitor->iNOS_Protein

Figure 2: Inflammatory pathway leading to iNOS production and its inhibition.
Experimental Protocols

Synthesis of 5-Imino-1,4-thiazepane Derivatives (Proposed Route)

The synthesis of the 5-imino-1,4-thiazepane scaffold can be envisioned starting from this compound.

Step 1: N-Protection of 1,4-Thiazepane

  • Protect the secondary amine of this compound with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

  • Isolate and purify the N-protected 1,4-thiazepane.

Step 2: Oxidation to Sulfoxide and Pummerer Rearrangement

  • Oxidize the sulfide of the N-protected 1,4-thiazepane to a sulfoxide using an oxidant like m-CPBA.

  • Subject the sulfoxide to a Pummerer rearrangement to introduce a functional group at the alpha-carbon to the sulfur.

Step 3: Imination and Deprotection

  • Convert the functionalized intermediate to the corresponding imine using an appropriate amine and dehydrating agent.

  • Deprotect the nitrogen to yield the 5-imino-1,4-thiazepane core, which can be further derivatized.

III. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Enyne-modified 1,4-thiazepines have emerged as a novel class of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[3]

Quantitative Data: EGFR Inhibitory Activity
Compound IDStructureTargetIC50 (nM)Reference
TZEP6 Enyne-modified 1,4-thiazepineEGFRNot specified[3]
TZEP7 Enyne-modified 1,4-thiazepineEGFRNot specified, but showed significant activity[3]
Signaling Pathway: EGFR in Cancer

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation, survival, and metastasis. EGFR inhibitors block these pathways, thereby inhibiting tumor growth.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation EGFR_Inhibitor Enyne-Modified 1,4-Thiazepine Inhibitor EGFR_Inhibitor->EGFR

Figure 3: EGFR signaling pathway in cancer and its inhibition.
Experimental Protocols

Synthesis of N-Substituted 1,4-Thiazepines for EGFR Inhibitors (Proposed Route)

The synthesis of N-alkenyl or N-alkynyl-1,4-thiazepines, which are precursors to the enyne-modified inhibitors, can be achieved by direct alkylation of 1,4-thiazepane.

Step 1: N-Alkylation of 1,4-Thiazepane

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add a base, for instance, potassium carbonate (2.5 eq), to neutralize the hydrochloride and deprotonate the secondary amine.

  • Add the desired alkylating agent (e.g., propargyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the N-alkynyl-1,4-thiazepane by column chromatography.

This N-functionalized 1,4-thiazepane can then be used in subsequent steps to construct the final enyne-modified EGFR inhibitors as reported in the literature.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of enzyme inhibitors with significant therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel 1,4-thiazepane-based compounds targeting ACE, iNOS, EGFR, and other enzymes of interest. The provided signaling pathways offer a visual context for the mechanism of action of these inhibitors, aiding in the rational design of new and more potent therapeutic agents. agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,4-Thiazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-thiazepanes. The information is designed to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guides & FAQs

This section addresses specific problems that may be encountered during the synthesis of 1,4-thiazepanes, categorized by the synthetic method.

Method 1: One-Pot Synthesis of 1,4-Thiazepanones from α,β-Unsaturated Esters and 1,2-Amino Thiols

This method is an efficient route to 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. It involves the reaction of an α,β-unsaturated ester with a 1,2-amino thiol, such as cysteamine.[1][2]

Q1: My reaction yield is low or I'm not getting any product. What are the common causes and how can I improve the yield?

A1: Low yields in this one-pot synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Selection: The choice of base is critical. While DBU has been shown to yield the desired 1,4-thiazepanone, other bases like DIEA, Et₃N, and NaOH may not be effective under similar conditions.[1] If you are using a different base and experiencing low yields, consider switching to DBU.

  • Acyl Transfer Catalyst: The addition of an acyl transfer catalyst can significantly improve yields. For instance, adding 0.2 equivalents of imidazole has been shown to increase the yield.[1]

  • Solvent Choice: The reaction is sensitive to the solvent. Acetonitrile is often the optimal choice as it works efficiently at ambient temperature. Tetrahydrofuran (THF) is also suitable, but may require heating to solubilize the reagents.[1]

  • Reactivity of the Ester: The use of more reactive esters, such as trifluoroethyl esters, can lead to significant improvements in reaction time and yield compared to less reactive esters like methyl esters.[1]

  • Substituent Effects: Be mindful of the substituents on your α,β-unsaturated ester. Electron-withdrawing groups, such as a p-nitro group on a cinnamic ester, can sometimes lead to reduced yields and an increase in side products. In such cases, you might improve the yield by excluding the acyl transfer catalyst or by using a less reactive methyl ester.[1]

Q2: I am observing significant side product formation, particularly disulfide bonds. How can I minimize this?

A2: Disulfide bond formation is a common side reaction, especially when using aminothiophenols. When 2-aminothiophenol was reacted with cinnamic acid esters under the standard one-pot conditions, predominant disulfide formation was observed.[1] This particular reaction may require a different synthetic strategy. For other 1,2-amino thiols, ensuring an inert atmosphere (e.g., by using degassed solvents and running the reaction under nitrogen or argon) can help minimize oxidation and subsequent disulfide formation.

Q3: The reaction is very slow, taking several days. How can I speed it up?

A3: Traditional methods for this cyclization can indeed be slow, taking 3-7 days.[1] To accelerate the reaction to complete within 0.5-3 hours, consider the following optimizations:[1][3]

  • Switch to a trifluoroethyl ester of your α,β-unsaturated acid to increase reactivity.

  • Use an optimized base and catalyst system, such as DBU with an imidazole additive.

  • Employ acetonitrile as the solvent.

Method 2: Synthesis of 2-Methylene-2,3-dihydro-1,4-thiazepines from N-propargylic β-enaminones

This synthetic route involves a two-step process: thionation of an N-propargylic β-enaminone using Lawesson's reagent, followed by an electrophilic cyclization.[4][5]

Q1: My thionation reaction with Lawesson's reagent is giving a low yield. What should I check?

A1: Low yields in thionation reactions with Lawesson's reagent are often due to issues with the reagent itself or the reaction conditions.

  • Reagent Quality: Lawesson's reagent is moisture-sensitive. Ensure you are using a fresh, high-quality reagent and that it has been stored under anhydrous conditions.

  • Stoichiometry: For the thionation of amides, typically 0.5 equivalents of Lawesson's reagent (which is a dimer) are used for each equivalent of the carbonyl compound. Using an insufficient amount will result in an incomplete reaction.

  • Temperature: The reaction is typically performed at elevated temperatures, for example, by refluxing in a solvent like toluene. If you are running the reaction at a lower temperature, increasing the heat may improve the conversion.

  • Solubility: Lawesson's reagent needs to be well-dissolved for the reaction to proceed efficiently. Toluene and THF are commonly used solvents. If solubility is an issue, you may need to use a larger volume of solvent.

Q2: I'm having trouble with the purification of the thionated product. There are persistent impurities.

A2: The byproducts from Lawesson's reagent can be difficult to remove by chromatography alone. It is crucial to perform a thorough aqueous work-up before attempting column chromatography. Washing the crude reaction mixture with water can help remove many of the phosphorus-containing byproducts.

Q3: The electrophilic cyclization step is not working. What could be the problem?

A3: The cyclization of the N-propargylic β-enaminothione is typically promoted by a Lewis acid like zinc chloride in a solvent such as refluxing chloroform.[4]

  • Catalyst Activity: Ensure your zinc chloride is anhydrous, as water can deactivate the Lewis acid.

  • Reaction Temperature: The reaction generally requires heating (reflux) to proceed.

  • Purity of the Starting Material: Impurities from the thionation step could potentially interfere with the cyclization. Ensure your N-propargylic β-enaminothione is sufficiently pure before proceeding.

Data Presentation

The following tables summarize quantitative data for key reaction optimizations.

Table 1: Optimization of Base and Additive for One-Pot 1,4-Thiazepanone Synthesis [1]

EntryBase (equiv.)Additive (equiv.)SolventYield (%)
1DBU (1.1)-Acetonitrile11
2DIEA (1.1)-Acetonitrile0
3Et₃N (1.1)-Acetonitrile0
4NaOH (1.1)-Acetonitrile0
5DBU (1.1)Imidazole (0.2)Acetonitrile53

Table 2: Solvent Effect on One-Pot 1,4-Thiazepanone Synthesis with DBU and Imidazole [1]

EntrySolventTemperatureYield (%)
1Tetrahydrofuran60 °C50
2AcetonitrileAmbient53

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis of 1,4-Thiazepanones

This protocol is based on the efficient synthesis of 1,4-thiazepanones from α,β-unsaturated esters and cysteamine.[1]

  • Reagent Preparation: To a solution of the α,β-unsaturated trifluoroethyl ester (1.0 equiv.) in acetonitrile, add cysteamine hydrochloride (1.2 equiv.).

  • Base and Catalyst Addition: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.4 equiv.) followed by imidazole (0.2 equiv.).

  • Reaction: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 0.5 to 3 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford the desired 1,4-thiazepanone. In some cases, the product may be obtained in high purity without the need for chromatography.

Protocol 2: Synthesis of 2-Methylene-2,3-dihydro-1,4-thiazepines

This protocol describes the two-step synthesis involving thionation and subsequent cyclization.[4][5]

Step 1: Thionation of N-propargylic β-enaminone

  • Reaction Setup: In a round-bottom flask, dissolve the N-propargylic β-enaminone (1.0 equiv.) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash thoroughly with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-propargylic β-enaminothione, which can be used in the next step, sometimes without further purification.

Step 2: Electrophilic Cyclization

  • Reaction Setup: Dissolve the crude N-propargylic β-enaminothione from the previous step (1.0 equiv.) in anhydrous chloroform.

  • Catalyst Addition: Add anhydrous zinc chloride (1.1 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the formation of the 2-methylene-2,3-dihydro-1,4-thiazepine by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the final product.

Mandatory Visualizations

experimental_workflow_one_pot cluster_start Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_monitoring Step 3: Monitoring cluster_workup Step 4: Work-up & Purification start α,β-Unsaturated Ester + Cysteamine HCl in Acetonitrile reaction Add DBU and Imidazole Stir at Ambient Temperature start->reaction Mix monitoring Monitor by TLC/LC-MS (0.5-3 hours) reaction->monitoring React workup Concentrate Reaction Mixture monitoring->workup Reaction Complete purification Silica Gel Chromatography (if necessary) workup->purification product 1,4-Thiazepanone purification->product

Caption: Workflow for the one-pot synthesis of 1,4-thiazepanones.

troubleshooting_low_yield start Low or No Product Yield check_base Is the base optimal? (e.g., DBU) start->check_base check_catalyst Is an acyl transfer catalyst present? (e.g., Imidazole) check_base->check_catalyst Yes solution_base Switch to an effective base like DBU. check_base->solution_base No check_solvent Is the solvent optimal? (e.g., Acetonitrile) check_catalyst->check_solvent Yes solution_catalyst Add a catalytic amount of imidazole. check_catalyst->solution_catalyst No check_ester Is the ester reactive enough? (e.g., Trifluoroethyl ester) check_solvent->check_ester Yes solution_solvent Change solvent to acetonitrile. check_solvent->solution_solvent No solution_ester Use a more reactive ester. check_ester->solution_ester No

Caption: Troubleshooting logic for low yields in 1,4-thiazepanone synthesis.

References

Common side reactions in the synthesis of 1,4-Thiazepanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 1,4-thiazepanes. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 1,4-thiazepanes?

A1: The most frequently encountered side reactions in 1,4-thiazepane synthesis include:

  • Disulfide Formation: Particularly when using aminothiol starting materials, oxidation can lead to the formation of disulfide-linked dimers or polymers.

  • Formation of a Mixture of Side Products: In syntheses involving the Michael addition of an aminothiol to an α,β-unsaturated ester, a complex mixture of unidentified byproducts can form, complicating purification.

  • Ring-Opened Thioester Formation: When employing a Staudinger ketene-imine cycloaddition followed by ring expansion, a competing reaction pathway can lead to the formation of a ring-opened thioester instead of the desired β-lactam intermediate.

  • Reaction Stalling with Specific Isomers: In rhodium-catalyzed ring expansion of dihydro-1,3-thiazines, the stereochemistry of the starting material is critical, with trans isomers often being unreactive under standard conditions.

Q2: How can I prevent disulfide formation during my reaction?

A2: Disulfide formation is primarily caused by the oxidation of thiol groups. To minimize this side reaction, consider the following strategies:

  • Degas Buffers and Solvents: Remove dissolved oxygen, a key oxidizing agent, by bubbling an inert gas (e.g., nitrogen or argon) through your solvents and buffers or by using freeze-pump-thaw cycles.

  • Use of Reducing Agents: Introduce a reducing agent to the reaction mixture to keep the thiol in its reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is stable and effective over a wide pH range.

  • Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze thiol oxidation.

  • Control pH: Maintain a pH between 6.5 and 7.5. More alkaline conditions can promote the deprotonation of thiols, making them more susceptible to oxidation.

Q3: My reaction to form a 1,4-thiazepanone from an α,β-unsaturated ester and cysteamine is giving a complex mixture of products. What is happening?

A3: This is a common issue, particularly when a two-step approach of initial amide formation followed by intramolecular conjugate addition is attempted. This sequence often fails due to the reduced electrophilicity of the β-carbon after amide formation, leading to a variety of side products. A one-pot reaction is generally more successful. However, even in a one-pot synthesis, side products can arise, especially with electron-withdrawing groups on the aromatic ring of cinnamate-derived esters (e.g., a p-nitro group). These side products can result from polymerization, intermolecular reactions, or other undesired pathways.

Troubleshooting Guides

Issue 1: Predominant Disulfide Formation in the Synthesis of 1,4-Thiazepanones from Aminothiols

Symptoms:

  • Low to no yield of the desired 1,4-thiazepanone.

  • Isolation of a high molecular weight, often insoluble, solid.

  • Characterization data (e.g., mass spectrometry) indicates the presence of disulfide-linked starting materials.

Root Cause: The thiol group of the aminothiol starting material is susceptible to oxidation, leading to the formation of a disulfide bond. This is particularly prevalent in the presence of oxygen or metal ion catalysts.

Troubleshooting Workflow:

Start Disulfide Formation Observed Check_Oxygen Is the reaction run under inert atmosphere? Start->Check_Oxygen Check_Reagents Are solvents and reagents degassed? Check_Oxygen->Check_Reagents Yes Solution_Inert Run reaction under Nitrogen or Argon. Check_Oxygen->Solution_Inert No Check_pH Is the reaction pH between 6.5 and 7.5? Check_Reagents->Check_pH Yes Solution_Degas Degas all solvents and reagents prior to use. Check_Reagents->Solution_Degas No Check_Additives Are reducing or chelating agents used? Check_pH->Check_Additives Yes Solution_pH Adjust pH to 6.5-7.5. Check_pH->Solution_pH No Solution_Additives Add TCEP (reducing agent) and/or EDTA (chelating agent). Check_Additives->Solution_Additives No End Successful 1,4-Thiazepanone Synthesis Check_Additives->End Yes Solution_Inert->End Solution_Degas->End Solution_pH->End Solution_Additives->End

Caption: Troubleshooting workflow for disulfide formation.

Issue 2: Formation of Ring-Opened Thioester in Staudinger/Ring Expansion Synthesis

Symptoms:

  • Isolation of a thioester product instead of or in addition to the desired β-lactam-fused 1,3-thiazinane.

  • Inconsistent reaction outcomes with some starting materials yielding the desired product and others the side product.

Root Cause: In the Staudinger ketene-imine cycloaddition, there is a competition between the desired [2+2] cycloaddition of the in-situ generated ketene with the thiazinane, and the N-acylation of the thiazinane by the chloroacetylchloride precursor of the ketene. This N-acylated intermediate can then undergo ring-opening to form a stable thioester.

Logical Relationship of Competing Pathways:

Start Dihydro-1,3-thiazine + Chloroacetylchloride + Et3N Ketene_Formation In-situ generation of Chloroketene Start->Ketene_Formation N_Acylation Reversible N-Acylation of Thiazine Start->N_Acylation Cycloaddition [2+2] Cycloaddition (Desired Pathway) Ketene_Formation->Cycloaddition Ring_Opening Ring Opening of N-Acylated Intermediate (Side Reaction) N_Acylation->Ring_Opening Beta_Lactam β-Lactam-fused 1,3-thiazinane (Desired Intermediate) Cycloaddition->Beta_Lactam Thioester Ring-Opened Thioester (Side Product) Ring_Opening->Thioester Thiazepine 1,4-Thiazepine (Final Product after Ring Expansion) Beta_Lactam->Thiazepine

Caption: Competing pathways in Staudinger cycloaddition.

Troubleshooting:

  • Slow Addition of Reagents: The slow, simultaneous addition of chloroacetylchloride and triethylamine can favor the formation of ketene and its subsequent cycloaddition over the competing N-acylation.

  • Reaction Temperature: The reaction temperature can influence the relative rates of the two pathways. Optimization of the temperature may be necessary.

  • Substrate Effects: The electronic and steric properties of the substituents on the dihydro-1,3-thiazine can influence the outcome. For some substrates, the ring-opened thioester may be the major product.

Data Presentation

Synthetic RouteDesired ProductCommon Side Product(s)Key Factors Influencing Side Product Formation
One-pot reaction of α,β-unsaturated ester and aminothiol1,4-ThiazepanoneDisulfide-linked starting materials; Undefined mixture of byproductsPresence of oxygen, metal ions, pH, reaction sequence, and substituents on the ester.
Staudinger cycloaddition and ring expansionβ-Lactam-fused 1,3-thiazinane (intermediate)Ring-opened thioesterRate of addition of reagents, reaction temperature, and substrate electronics/sterics.
Rhodium-catalyzed ring expansion of dihydro-1,3-thiazinesTetrahydro-1,4-thiazepineNone (reaction fails to proceed)Stereochemistry of the starting material (trans-isomers are often unreactive).

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,4-Thiazepan-5-ones

This protocol is adapted from a high-yielding synthesis of 1,4-thiazepanones.[1]

Materials:

  • α,β-Unsaturated ester (e.g., trifluoroethyl cinnamate) (1.0 equiv)

  • Cysteamine (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Imidazole (0.2 equiv)

  • Acetonitrile (CH3CN), anhydrous and degassed

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add the α,β-unsaturated ester and anhydrous, degassed acetonitrile.

  • Add cysteamine, DBU, and imidazole to the solution.

  • Stir the reaction mixture at room temperature for 0.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-thiazepan-5-one.

Protocol 2: Synthesis of β-Lactam-fused 1,3-Thiazinanes via Staudinger Cycloaddition

This protocol is based on a method that can lead to the formation of a ring-opened thioester side product.[2]

Materials:

  • 5,6-Dihydro-4H-1,3-thiazine (1.0 equiv)

  • Chloroacetylchloride (3.0 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Toluene, anhydrous

Procedure:

  • Dissolve the 5,6-dihydro-4H-1,3-thiazine in anhydrous toluene in a round-bottom flask equipped with two dropping funnels and a reflux condenser, under an inert atmosphere.

  • Heat the solution to reflux.

  • From the two separate dropping funnels, slowly and simultaneously add a solution of chloroacetylchloride in anhydrous toluene and a solution of triethylamine in anhydrous toluene over a period of 1 hour.

  • Repeat the addition of chloroacetylchloride and triethylamine solutions twice more over the next two hours.

  • Continue to reflux the reaction mixture for a total of 4 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired β-lactam-fused 1,3-thiazinane from the ring-opened thioester side product.

Protocol 3: Ring Expansion of β-Lactam-fused 1,3-Thiazinanes

This protocol describes the ring expansion of the product from Protocol 2 to the final 1,4-thiazepine.[2]

Materials:

  • β-Lactam-fused 1,3-thiazinane (1.0 equiv)

  • Sodium methoxide (NaOMe) (2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the β-lactam-fused 1,3-thiazinane and sodium methoxide in methanol in a round-bottom flask under an inert atmosphere.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4,5,6,7-tetrahydro-1,4-thiazepine.

References

Troubleshooting low yields in 1,4-Thiazepane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-thiazepane hydrochloride, particularly focusing on addressing issues of low yield.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can arise from a variety of factors, from suboptimal reaction conditions to inefficient purification. This guide is structured in a question-and-answer format to directly address specific problems you may be encountering.

Q1: My primary cyclization reaction to form the 1,4-thiazepane ring is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields during the initial ring formation are a common hurdle. Several factors could be at play, primarily related to the reaction kinetics and the stability of reactants and products. Here are some key areas to investigate:

  • Choice of Base and Reaction Time: For syntheses involving the cyclization of cysteamine or its derivatives with α,β-unsaturated esters, the choice of base is critical. While some methods report long reaction times (3-7 days) and consequently low yields, optimization can significantly improve outcomes. For instance, a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols can proceed in much shorter times (0.5–3 hours) with good yields.[1][2] If your reaction is sluggish, consider screening different bases. While some bases may work, they might require extended reaction times or result in reduced yields.[1]

  • Side Reactions: Undesired side reactions can significantly consume starting materials and reduce the yield of the desired product. For example, in a two-step approach involving an initial conjugate addition followed by intramolecular acylation, a mixture of side products can form.[1] It is often more efficient to perform a one-pot conjugate addition and acylation.

  • Starting Material Quality: Ensure the purity of your starting materials, such as cysteamine and the α,β-unsaturated ester. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Conditions: Temperature and solvent can have a substantial impact on the reaction rate and selectivity. If the reaction is proceeding slowly at room temperature, gentle heating may be beneficial, but be cautious of potential side reactions at higher temperatures.

Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

A2: The formation of byproducts is a frequent cause of low yields. Characterizing these byproducts is the first step toward mitigating their formation.

  • Common Byproducts: Depending on the synthetic route, byproducts can include polymers from the self-condensation of starting materials, regioisomers, or products from incomplete reactions. For instance, in syntheses starting from tetrahydro-1,4-thiapyranones via Beckmann or Schmidt rearrangements, undesired regioisomers can be a significant issue.[1]

  • Analytical Techniques: Utilize techniques like TLC, LC-MS, and NMR to identify the structures of the major byproducts. Understanding the structure of the byproduct can provide clues about the undesired reaction pathway.

  • Minimizing Byproduct Formation:

    • Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of that reactant, which can disfavor side reactions like polymerization.

    • Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted reactions.

    • Alternative Routes: If byproduct formation is inherent to your chosen synthetic route, exploring alternative pathways might be necessary. For example, conjugate additions into α,β-unsaturated lactones and lactams can be an alternative, though they may limit substituent diversity.[1]

Q3: My purification process is leading to significant product loss. What are some best practices for purifying 1,4-thiazepane and its hydrochloride salt?

A3: Purification, especially of the final hydrochloride salt, can be a source of yield loss if not optimized.

  • Purification of the Free Base: Before converting to the hydrochloride salt, the crude 1,4-thiazepane free base should be purified. Column chromatography on silica gel is a common method. The choice of eluent is critical to ensure good separation from impurities.

  • Formation of the Hydrochloride Salt: The hydrochloride salt is typically formed by treating a solution of the purified free base in a suitable solvent (e.g., diethyl ether, dioxane) with hydrochloric acid (either as a gas or a solution in a solvent).[3]

    • Precipitation: The hydrochloride salt should precipitate out of the solution. If it does not, or if it forms an oil, the solvent system may need to be changed.

    • Washing: The precipitated salt should be washed with a cold, non-polar solvent to remove any remaining impurities. Ensure the washing solvent does not dissolve a significant amount of your product.

    • Drying: The final product should be thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

A: Yields can vary significantly depending on the synthetic route and the scale of the reaction. Some older methods report yields as low as 32%.[1] However, more optimized, modern methods, such as one-pot cyclizations, can achieve good to high yields.[1][2]

Q: Are there alternative, higher-yielding synthetic routes to the 1,4-thiazepane core?

A: Yes, several modern synthetic strategies have been developed to improve yields and substrate scope. These include:

  • One-pot conjugate addition and acylation: This method has been shown to be efficient, with reasonable reaction times and good yields.[1]

  • Rhodium-catalyzed ring expansion: Ring expansion of dihydro-1,3-thiazines with diazoesters can provide polysubstituted tetrahydro-1,4-thiazepines.[4][5]

  • Electrophilic cyclization of N-propargylic β-enaminothiones: This method can produce 2-methylene-2,3-dihydro-1,4-thiazepines in good to high yields.[6]

Q: How can I confirm the successful formation of the this compound salt?

A: Successful formation of the hydrochloride salt can be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy: In the 1H NMR spectrum, you should observe a downfield shift of the protons adjacent to the nitrogen atom upon protonation.

  • FTIR Spectroscopy: The IR spectrum should show a broad absorption band in the region of 2400-2800 cm-1, which is characteristic of an ammonium salt.

  • Melting Point: The hydrochloride salt will have a distinct and likely higher melting point than the free base.

  • Elemental Analysis: This will provide the elemental composition of your final product, confirming the presence of chlorine in the correct ratio.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,4-Thiazepanone Synthesis

EntryReactant AReactant BBaseSolventTimeYield (%)Reference
1Methyl-3-mercaptopropionateAziridineSodium methoxide-Several daysLow[1]
2Cysteamineα,β-unsaturated estersBasic conditions-3-7 daysOften low[1]
3N-Boc-cysteamine3-(2-thienyl)acrylic acid---Mixture of side products[1]
41,2-amino thiolsα,β-unsaturated estersOptimized base-0.5-3 hGood[1][2]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,4-Thiazepanones

This protocol is a generalized procedure based on efficient modern syntheses.[1][2]

  • To a solution of the desired 1,2-amino thiol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol), add the selected base (e.g., sodium methoxide, triethylamine) and stir at room temperature.

  • To this mixture, add the α,β-unsaturated ester (1 equivalent) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Formation of this compound

This is a general procedure for the conversion of the free base to its hydrochloride salt.[3]

  • Dissolve the purified 1,4-thiazepane free base in a minimal amount of a dry, non-polar solvent such as diethyl ether or dioxane.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

  • A white precipitate of this compound should form.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under high vacuum to yield the final this compound.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product Amino_Thiol 1,2-Amino Thiol Cyclization One-Pot Cyclization Amino_Thiol->Cyclization Unsaturated_Ester α,β-Unsaturated Ester Unsaturated_Ester->Cyclization Thiazepanone 1,4-Thiazepanone Cyclization->Thiazepanone Base HCl_Salt 1,4-Thiazepane Hydrochloride Thiazepanone->HCl_Salt HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Base/Solvent - Extend Reaction Time Incomplete_Reaction->Optimize_Conditions Yes Byproducts_Present Significant Byproducts? Incomplete_Reaction->Byproducts_Present No Optimize_Conditions->Check_Reaction Identify_Byproducts Identify Byproduct Structures Byproducts_Present->Identify_Byproducts Yes Purification_Loss Check Purification Steps Byproducts_Present->Purification_Loss No Modify_Protocol Modify Protocol: - Slow Addition of Reagents - Use Protecting Groups - Consider Alternative Route Identify_Byproducts->Modify_Protocol Modify_Protocol->Check_Reaction Optimize_Purification Optimize Purification: - Different Chromatography Conditions - Optimize HCl Salt Formation (Solvent, Temperature) Purification_Loss->Optimize_Purification End Improved Yield Optimize_Purification->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Stability of 1,4-Thiazepane hydrochloride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1,4-Thiazepane hydrochloride under acidic and basic conditions. Due to a lack of specific literature on this compound, the following information is based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and data from related heterocyclic compounds.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

A1: Forced degradation studies, or stress testing, involve subjecting a drug substance like this compound to conditions more severe than accelerated stability studies.[2][4] These studies are crucial to:

  • Identify potential degradation products.[4]

  • Elucidate degradation pathways.[2][4]

  • Assess the intrinsic stability of the molecule.[2]

  • Develop and validate stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3][4]

Q2: How is the stability of a compound like this compound typically evaluated under acidic and basic conditions?

A2: The stability is typically assessed by treating a solution of the compound with an acid (e.g., HCl) and a base (e.g., NaOH) at various concentrations and temperatures. The extent of degradation is then monitored over time using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5]

Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?

A3: While specific pathways for this compound are not documented, similar heterocyclic structures can undergo hydrolysis. Potential degradation could involve the cleavage of the thioether or amine functionalities within the thiazepane ring, especially under harsh acidic or basic conditions. For instance, studies on benzodiazepines, which also contain a seven-membered ring, show hydrolysis as a primary degradation route.[6][7][8]

Q4: What analytical techniques are best suited for analyzing the degradation of this compound?

A4: A validated stability-indicating HPLC method is the most common and effective technique for separating and quantifying the intact drug from its degradation products.[5] This method should be capable of providing information on the purity of the drug peak. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification of unknown degradation products.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions. The stress conditions are too mild.Increase the concentration of the acid or base, elevate the temperature, or prolong the exposure time.[2] It's important to aim for 5-20% degradation to ensure the method is truly stability-indicating.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor (acid or base), lower the temperature, or shorten the duration of the study.
Poor separation between the parent compound and degradation peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition, gradient, pH, or column type to achieve better resolution. Method development is a critical part of forced degradation studies.[1]
Appearance of unexpected peaks in the chromatogram. These could be degradation products, impurities in the starting material, or artifacts from the reaction with excipients.Use a diode array detector (DAD) to check for peak purity. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.[9]
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature, concentration). Incompatibility with formulation excipients.Ensure precise control over all experimental parameters. Conduct compatibility studies with individual excipients to identify any potential interactions.[10][11][12][13][14][15][16]

Experimental Protocols

A generalized protocol for conducting forced degradation studies on this compound is provided below. This should be adapted based on the specific properties of the compound and the analytical instrumentation available.

Objective: To assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 N, 1 N)

  • HPLC grade water, methanol, and acetonitrile

  • Suitable buffer for mobile phase

  • Validated HPLC method with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with the desired concentration of HCl in a suitable flask.

    • Maintain the solution at a specific temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before dilution and injection into the HPLC system.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with the desired concentration of NaOH in a suitable flask.

    • Maintain the solution at a specific temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points.

    • Neutralize the aliquots with an equivalent amount of HCl before dilution and injection.

  • Analysis:

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Record the peak area of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the rate of degradation if possible.

    • If using LC-MS, analyze the degradation products to propose their structures.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Stability Data for this compound under Stress Conditions

ConditionTime (hours)% Assay of this compound% Total Impurities
0.1 N HCl at 60°C 0100.00.0
298.51.5
496.83.2
893.26.8
2485.114.9
0.1 N NaOH at 60°C 0100.00.0
295.34.7
490.19.9
882.417.6
2468.931.1

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base sample_acid Withdraw Aliquots at Time Points acid->sample_acid sample_base Withdraw Aliquots at Time Points base->sample_base neutralize_acid Neutralize with Base sample_acid->neutralize_acid hplc HPLC Analysis neutralize_acid->hplc neutralize_base Neutralize with Acid sample_base->neutralize_base neutralize_base->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathway

G thiazepane This compound Thioether Amine hydrolysis_product Ring-Opened Product e.g., Aminoethanethiol derivative thiazepane->hydrolysis_product Hydrolysis conditions Acidic or Basic Conditions (H₂O)

Caption: Hypothetical hydrolysis of the 1,4-thiazepane ring.

References

Technical Support Center: 1,4-Thiazepane Hydrochloride Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the degradation pathways and byproducts of 1,4-Thiazepane hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as a sulfur-containing heterocyclic compound, is susceptible to degradation under various conditions. The primary points of reactivity are the thioether and the amine functionalities within the seven-membered ring. Stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2]

Q2: What are the predicted degradation pathways for this compound under different stress conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, predictions can be made based on the chemistry of related sulfur-containing heterocycles.[3][4] Key predicted pathways include:

  • Hydrolysis: Under acidic or basic conditions, the thiazepane ring may undergo hydrolysis, potentially leading to ring-opening to form amino thiols or related derivatives.[5]

  • Oxidation: The sulfide moiety is prone to oxidation, which can result in the formation of the corresponding sulfoxide and, subsequently, the sulfone.[4]

  • Thermal Degradation: At elevated temperatures, cleavage of the carbon-sulfur bond is a likely degradation route, which could lead to ring contraction or fragmentation.[3][6]

  • Photodegradation: If the molecule or its formulation contains a chromophore, exposure to light could induce degradation, though the specific pathways are difficult to predict without experimental data.[7]

Q3: What are the likely byproducts of this compound degradation?

A3: Based on the predicted degradation pathways, potential byproducts could include:

  • 1,4-Thiazepane-1-oxide and 1,4-Thiazepane-1,1-dioxide (from oxidation).

  • Ring-opened products resulting from hydrolytic cleavage.

  • Various smaller molecules resulting from thermal fragmentation.

The exact nature and distribution of these byproducts will depend on the specific stress conditions applied.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram - Contamination of solvent, glassware, or sample. - Degradation of the sample after preparation. - Interaction with the column.1. Run a blank gradient to check for solvent contamination. 2. Use scrupulously clean glassware. 3. Analyze samples immediately after preparation or store them under appropriate conditions (e.g., refrigerated, protected from light). 4. Try a different column chemistry.
Poor peak shape or resolution - Inappropriate mobile phase pH. - Column degradation. - Sample overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a guard column and replace the analytical column if necessary. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the pump.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure thorough mixing. 3. Degas the mobile phase and prime the pump.
No degradation observed under stress conditions - The molecule is highly stable under the applied conditions. - Insufficient stress applied.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the temperature or duration of the stress study. 3. For photostability, ensure the light source provides both UV and visible light.

Experimental Protocols

A forced degradation study is essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the sample to the following stress conditions. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).

    Stress ConditionTypical Reagents and Conditions
    Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
    Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
    Oxidation 3% H₂O₂ at room temperature for 24 hours
    Thermal Degradation Solid drug substance at 80°C for 48 hours
    Photodegradation Solution exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Example HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point, and method development and validation are crucial for accurate results.

Visualizations

Predicted Degradation Pathways

G Predicted Degradation Pathways of 1,4-Thiazepane Thiazepane 1,4-Thiazepane Sulfoxide 1,4-Thiazepane-1-oxide Thiazepane->Sulfoxide Oxidation RingOpened Ring-Opened Products Thiazepane->RingOpened Hydrolysis Fragments Degradation Fragments Thiazepane->Fragments Thermal/Photolytic Stress Sulfone 1,4-Thiazepane-1,1-dioxide Sulfoxide->Sulfone Oxidation

Caption: Predicted degradation pathways of the 1,4-Thiazepane ring structure.

Forced Degradation Study Workflow

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API 1,4-Thiazepane HCl API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradants & Pathways Analysis->Results

Caption: A typical workflow for conducting a forced degradation study.

References

Improving the diastereoselectivity of 1,4-Thiazepane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 1,4-thiazepane reactions.

Troubleshooting Guides

Issue: Low Diastereomeric Ratio (d.r.) in the Synthesis of 1,4-Thiazepanones from α,β-Unsaturated Esters and 1,2-Amino Thiols

Question: My one-pot synthesis of 1,4-thiazepanones is resulting in a low diastereomeric ratio. What are the potential causes and how can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in this reaction can stem from several factors related to the reactants and reaction conditions. Here are some troubleshooting steps to enhance the stereochemical outcome:

  • Substrate Control: The structure of the 1,2-amino thiol can significantly influence diastereoselectivity. For instance, using L-penicillamine has been shown to yield a very high degree of diastereoselectivity (>95:1), while L-cysteine may result in a more moderate ratio (e.g., 2.3:1).[1] Consider evaluating different chiral amino thiols if your target molecule allows for this flexibility.

  • Reaction Conditions:

    • Base Selection: The choice of base can be critical. While DBU is commonly used, its strength and steric hindrance can affect the transition state geometry.[1] Experiment with alternative non-nucleophilic bases of varying strengths.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stereochemical outcome.[2] Screen a range of anhydrous solvents such as acetonitrile (CH3CN), tetrahydrofuran (THF), or dichloromethane (DCM) to find the optimal medium for your specific substrates.[1][2]

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.[2][3] Try running the reaction at 0 °C or even lower temperatures and monitor the effect on the diastereomeric ratio.

  • Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into your substrate can effectively control the stereochemical outcome of the reaction.[4][5] The auxiliary biases the formation of one diastereomer over the other and can be subsequently removed.[4] Common chiral auxiliaries include oxazolidinones and camphorsultam.[4]

Issue: Poor or No Reaction in Rhodium-Catalyzed Ring Expansion for Tetrahydro-1,4-Thiazepine Synthesis

Question: I am attempting a rhodium-catalyzed ring expansion of a dihydro-1,3-thiazine and observing low conversion or no reaction. What could be the problem?

Answer: The success of this rhodium-catalyzed reaction is highly sensitive to the stereochemistry of the starting material and the reaction conditions.

  • Substrate Stereochemistry: There is a pronounced stereochemical effect in this reaction. cis-isomers of cycloalkane-fused thiazines are often reactive and lead to the corresponding cis-thiazepines.[6][7] In contrast, trans-isomers may remain unreactive under standard conditions because they can coordinate more strongly to the rhodium catalyst, thereby inhibiting the catalytic cycle.[6][7] If you are using a trans-isomer, you may need to employ higher reaction temperatures to facilitate the reaction.[6][7]

  • Catalyst Choice and Handling:

    • Ensure the rhodium(II) catalyst, such as Rh2(OAc)4, is active.[6]

    • Catalyst poisoning can be an issue. Ensure all reagents and solvents are pure and dry.[2]

  • Reaction Conditions:

    • The choice of solvent can impact the reaction. Dichloromethane (CH2Cl2) is a commonly used solvent for this transformation.[6]

    • The concentration of the reactants can also play a role. Optimization of the substrate and diazoester concentrations may be necessary.[6]

Frequently Asked Questions (FAQs)

Question: How can I determine the diastereomeric ratio of my 1,4-thiazepane product?

Answer: The diastereomeric ratio (d.r.) is typically determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the d.r. by integrating the signals corresponding to specific protons that are unique to each diastereomer.[8]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the different diastereomers, providing an accurate measure of the d.r.

Question: What are some common side reactions to be aware of during 1,4-thiazepane synthesis?

Answer: A common side reaction, particularly when using 1,2-amino thiols, is the formation of disulfides.[1] This can be more prevalent under certain conditions, for example, when reacting 2-aminothiophenol with cinnamic esters.[1] Optimizing reaction conditions, such as the choice of base and solvent, can help to minimize this side product.

Question: Can salt additives improve the diastereoselectivity of my reaction?

Answer: Yes, the addition of salts, such as lithium bromide (LiBr), can significantly influence the diastereoselectivity of reactions involving lithiated species.[8][9] The salt can affect the aggregation state and geometry of the organolithium reagent, which in turn can alter the facial selectivity of the nucleophilic addition.[8] This strategy has been shown to reverse and improve the diastereomeric ratio in certain addition reactions.[8][9]

Quantitative Data Summary

Table 1: Diastereoselectivity in the Synthesis of 1,4-Thiazepanones

1,2-Amino Thiolα,β-Unsaturated EsterBaseDiastereomeric Ratio (d.r.)Reference
L-CysteineTrifluoroethyl Ester of Cinnamic AcidDBU2.3:1[1]
L-PenicillamineTrifluoroethyl Ester of Cinnamic AcidDBU>95:1[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,4-Thiazepanones

This protocol is adapted from a general procedure for the synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols.[1][10]

Materials:

  • α,β-Unsaturated ester (1.0 equiv)

  • 1,2-Amino thiol (e.g., cysteamine) (1.2 equiv)

  • Base (e.g., DBU) (2.0 equiv)

  • Anhydrous acetonitrile (CH3CN)

Procedure:

  • To a solution of the α,β-unsaturated ester in anhydrous acetonitrile, add the 1,2-amino thiol.

  • Add the base to the reaction mixture at room temperature.

  • Stir the reaction mixture for 0.5-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 1,4-thiazepanone.

Protocol 2: Reduction of 1,4-Thiazepanones to 1,4-Thiazepanes

This protocol describes a general method for the reduction of the thiazepanone carbonyl group.[1]

Materials:

  • 1,4-Thiazepanone (1.0 equiv)

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the 1,4-thiazepanone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of borane by slowly adding a solution of iodine in THF to a suspension of sodium borohydride in THF at 0 °C.

  • Slowly add the freshly prepared borane solution to the cooled solution of the 1,4-thiazepanone.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between an organic solvent and a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 1,4-thiazepane.

Visualizations

experimental_workflow Workflow for 1,4-Thiazepane Synthesis and Diastereoselectivity Improvement cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Low Diastereoselectivity start Start: α,β-Unsaturated Ester + 1,2-Amino Thiol reaction One-Pot Cyclization start->reaction product1 1,4-Thiazepanone reaction->product1 reduction Reduction product1->reduction issue Low Diastereomeric Ratio (d.r.) product1->issue Analysis product2 1,4-Thiazepane reduction->product2 substrate Vary Amino Thiol (e.g., L-Penicillamine) issue->substrate base Screen Different Bases issue->base solvent Optimize Solvent System issue->solvent temp Lower Reaction Temperature issue->temp auxiliary Employ Chiral Auxiliary issue->auxiliary

Caption: General workflow for the synthesis of 1,4-thiazepanes and key troubleshooting steps to improve diastereoselectivity.

logical_relationship Factors Influencing Diastereoselectivity cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Diastereoselectivity of 1,4-Thiazepane Reaction amino_thiol Chiral Amino Thiol Structure amino_thiol->center chiral_aux Presence of Chiral Auxiliary chiral_aux->center base_cat Base / Catalyst Choice base_cat->center solvent Solvent Polarity solvent->center temperature Reaction Temperature temperature->center additives Salt Additives (e.g., LiBr) additives->center

Caption: Key factors that can be modulated to control the diastereoselectivity of 1,4-thiazepane formation.

References

Overcoming solubility issues of 1,4-Thiazepane hydrochloride in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with 1,4-Thiazepane hydrochloride in organic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is an ammonium salt. The ionic nature of the molecule, resulting from the protonation of the nitrogen atom, leads to a high lattice energy. This strong ionic interaction makes it more soluble in polar solvents, particularly water, and significantly less soluble in non-polar or weakly polar organic solvents. The principle of "like dissolves like" governs its solubility, where the highly polar salt form prefers interaction with polar solvent molecules.

Q2: Which organic solvents are likely to offer better solubility for this compound?

A2: Polar protic and polar aprotic solvents are the best candidates for dissolving this compound. Protic solvents like methanol and ethanol can engage in hydrogen bonding with the chloride anion and the ammonium proton. Polar aprotic solvents such as DMSO and DMF have high dielectric constants and can effectively solvate the cation and anion, helping to overcome the crystal lattice energy.

Q3: Can I use this compound directly in a reaction with a non-polar solvent?

A3: Direct use in a non-polar solvent is generally not feasible due to extremely low solubility. The reaction would likely be very slow or may not proceed at all due to the lack of dissolved reactant. To perform reactions in non-polar solvents, strategies such as in-situ neutralization or phase-transfer catalysis are typically required.

Q4: What is in-situ neutralization and how does it help with solubility?

A4: In-situ neutralization involves adding a base to the reaction mixture to deprotonate the this compound, generating the free amine (1,4-Thiazepane) directly in the reaction vessel. The free amine is significantly less polar and more soluble in a wider range of organic solvents. This allows the reaction to proceed in a homogeneous or near-homogeneous solution.

Q5: What is a phase-transfer catalyst and when should I use it?

A5: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. For reactions involving this compound, a PTC can be used in a biphasic system (e.g., a solid-liquid or liquid-liquid system) to carry the thiazepanium cation into the organic phase. This is particularly useful when the other reactant is soluble in an organic solvent in which the hydrochloride salt is not.

Troubleshooting Guides

Issue 1: this compound does not dissolve in the chosen reaction solvent.

This guide provides a systematic approach to address the poor solubility of this compound.

cluster_0 Troubleshooting Poor Solubility start Initial Observation: 1,4-Thiazepane HCl is insoluble q1 Is the reaction compatible with polar aprotic solvents? start->q1 a1_yes Switch to DMSO or DMF. These offer the best chance of direct dissolution. q1->a1_yes Yes q2 Is in-situ neutralization a viable option? q1->q2 No a2_yes Add a suitable base (e.g., triethylamine, K2CO3) to generate the free amine. q2->a2_yes Yes q3 Is the reaction biphasic? q2->q3 No a3_yes Consider using a Phase-Transfer Catalyst (e.g., a quaternary ammonium salt). q3->a3_yes Yes a3_no If all else fails, consider synthesizing a more soluble derivative of the reaction partner. q3->a3_no No

Caption: Troubleshooting workflow for solubility issues.

Issue 2: Reaction is sluggish or does not proceed despite using a suitable solvent.

Even with a seemingly appropriate solvent, low concentration of the dissolved salt can hinder the reaction rate.

cluster_1 Troubleshooting Sluggish Reactions start Observation: Reaction is slow or stalled q1 Can the reaction temperature be increased? start->q1 a1_yes Increase temperature to improve solubility and reaction rate. Monitor for side products. q1->a1_yes Yes q2 Was a base used for in-situ neutralization? q1->q2 No q3 Is mechanical stirring vigorous enough? a1_yes->q3 a2_yes Ensure stoichiometry of the base is correct (at least 1 eq.). Consider a stronger or more soluble base. q2->a2_yes Yes a2_no Re-evaluate if in-situ neutralization is possible. q2->a2_no No a2_yes->q3 a3_yes Increase stirring speed to maximize solid-liquid contact. q3->a3_yes Yes a3_no Switch to a more effective stirring method (e.g., overhead stirrer). q3->a3_no No

Caption: Optimizing slow or stalled reactions.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventQualitative SolubilityRationale
Polar Protic MethanolSolubleHigh polarity and hydrogen bonding capability.
EthanolSolubleSimilar to methanol, good for dissolving salts.
IsopropanolSparingly SolubleLower polarity compared to methanol and ethanol.
Polar Aprotic DMSOVery SolubleHigh dielectric constant, effectively solvates ions.
DMFVery SolubleHigh dielectric constant and polarity.
AcetonitrileSlightly SolubleModerate polarity, less effective at solvating the ionic lattice compared to DMSO/DMF.
Ethers THFInsolubleLow polarity, unable to overcome the crystal lattice energy of the salt.
Hydrocarbons TolueneInsolubleNon-polar solvent.
HexaneInsolubleNon-polar solvent.
Chlorinated Dichloromethane (DCM)Very Slightly SolubleCan sometimes dissolve small amounts of salts, but generally a poor solvent for this purpose.

Experimental Protocols

Protocol 1: N-Alkylation of 1,4-Thiazepane via In-Situ Neutralization

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide, with in-situ generation of the free amine.

cluster_2 N-Alkylation Protocol Workflow step1 1. Dissolve 1,4-Thiazepane HCl in a suitable solvent (e.g., DMF). step2 2. Add a base (e.g., K2CO3, 2-3 equivalents). step1->step2 step3 3. Stir the mixture at room temperature for 30-60 minutes. step2->step3 step4 4. Add the alkyl halide (1-1.2 equivalents). step3->step4 step5 5. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS. step4->step5 step6 6. Upon completion, perform aqueous work-up. step5->step6 step7 7. Purify the product by column chromatography. step6->step7

Caption: Workflow for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent).

  • Add the chosen anhydrous solvent (e.g., DMF, 10 mL per gram of hydrochloride salt).

  • Add the base. If using a solid base like K₂CO₃, add 2-3 equivalents. If using a liquid base like TEA, add 2.5 equivalents.

  • Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the free amine.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by a suitable analytical technique (TLC or LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.

  • Perform a standard aqueous work-up. This may involve diluting with water and extracting with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction in a Biphasic System using a Phase-Transfer Catalyst

This protocol outlines a general approach for reacting this compound with an organic-soluble reactant in a solid-liquid or liquid-liquid biphasic system.

Materials:

  • This compound

  • Organic-soluble reactant

  • Phase-transfer catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6.

  • A non-polar organic solvent (e.g., Toluene, Dichloromethane)

  • If applicable, an aqueous solution of a reagent.

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine this compound (1.0 equivalent), the organic-soluble reactant (1.0-1.2 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents).

  • Add the organic solvent (e.g., Toluene).

  • If the reaction involves an aqueous reagent (e.g., an aqueous solution of a base), add it to the flask.

  • Heat the mixture to the desired reaction temperature with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction progress by TLC or GC, analyzing the organic phase.

  • Upon completion, cool the mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via column chromatography or crystallization.

Technical Support Center: Efficient 1,4-Thiazepane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-thiazepane rings. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing the 1,4-thiazepane ring?

A1: The formation of the 1,4-thiazepane ring can be achieved through several catalytic methods. A common and efficient approach is the one-pot synthesis involving the cyclization of 1,2-amino thiols with α,β-unsaturated esters.[1][2][3] This method often utilizes a base catalyst to facilitate the reaction. Other notable methods include the rhodium-catalyzed ring expansion of dihydro-1,3-thiazines and the electrophilic cyclization of N-propargylic β-enaminothiones using zinc chloride.[4][5][6]

Q2: What are the key advantages of the one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols?

A2: This one-pot synthesis is advantageous due to its efficiency, reasonable reaction times (ranging from 0.5 to 3 hours), and good yields.[1][2][3] It also demonstrates a broad substrate scope, tolerating a variety of α,β-unsaturated esters. This versatility is crucial for creating diverse libraries of 1,4-thiazepane derivatives for applications such as fragment-based ligand discovery.[1]

Q3: How can I reduce the 1,4-thiazepanone intermediate to the desired 1,4-thiazepane?

A3: The reduction of the 1,4-thiazepanone carbonyl group to a methylene group to form the 1,4-thiazepane ring can be effectively achieved using reducing agents such as sodium borohydride in the presence of iodine or borane dimethylsulfide complex.[1]

Troubleshooting Guide

Issue 1: Low Yield of 1,4-Thiazepanone in the One-Pot Synthesis

  • Possible Cause: Inefficient base catalysis.

  • Troubleshooting Steps:

    • Base Selection: A screen of different bases is recommended. While bases like DIEA, Et3N, and NaOH may not yield the desired product, DBU has been shown to be effective, although sometimes in low yields initially.[1]

    • Use of Additives: The addition of an acyl transfer additive, such as imidazole (e.g., 0.2 equivalents), can significantly improve the reaction yield.[1]

    • Solvent Choice: The choice of solvent plays a crucial role. Tetrahydrofuran (THF) and acetonitrile are well-suited for this reaction and can lead to improved yields.[1]

    • Ester Moiety: The ester group on the α,β-unsaturated substrate can influence reactivity. Using a more reactive ester, such as a trifluoroethyl ester, can lead to higher yields and shorter reaction times compared to a methyl ester.[1]

Issue 2: Long Reaction Times (Several Days) for Cyclization

  • Possible Cause: Use of traditional methods with less reactive substrates or non-optimal catalytic conditions.

  • Troubleshooting Steps:

    • Modernize the Protocol: Shift from older protocols that may require 3-7 days for cyclization to more efficient one-pot methods.[1]

    • Optimize Ester and Base: As mentioned above, employing a trifluoroethyl ester and an effective base like DBU can dramatically reduce reaction times to as little as 0.5 to 3 hours.[1]

Issue 3: Formation of Disulfide Side Products

  • Possible Cause: Oxidation of the thiol starting material, particularly when using aminothiophenols.

  • Troubleshooting Steps:

    • Reaction Conditions: Be aware that certain starting materials, like 2-aminothiophenol, are prone to disulfide formation under standard cyclization conditions.[1]

    • Alternative Catalysts: For substrates prone to disulfide formation, alternative catalytic systems may be necessary. For instance, TBAF has been used as a catalyst under neat conditions for the synthesis of certain fused 1,4-thiazepanones, although this method may not be compatible with all substrates.[1]

Issue 4: Failure of Gold-Catalyzed Thiazepine Synthesis

  • Possible Cause: The catalytic system is not suitable for the formation of a seven-membered ring.

  • Troubleshooting Steps:

    • Re-evaluate Catalyst: Gold(I)-catalyzed methods that are effective for synthesizing six-membered 1,3-thiazines may not be applicable for the formation of seven-membered 1,3-thiazepines.[7] In such cases, no desired product is formed, and the starting material is recovered.[7]

    • Explore Different Catalytic Systems: If a gold-catalyzed approach fails, consider the other successful methods outlined in this guide, such as base-catalyzed cyclization or rhodium-catalyzed ring expansion.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for 1,4-Thiazepanone Synthesis

Catalyst/BaseAdditiveSolventSubstrate EsterTime (h)Yield (%)Reference
DBUNoneCH3CNMethyl1811[1]
DBUImidazole (0.2 eq)CH3CNMethyl1853[1]
DBUNoneCH3CNTrifluoroethyl0.570[1]
DBUNoneCH3CNMethyl1856[1]
TBAFNoneNeat---[1]
NaOHNone--120Modest[1]

Table 2: Substrate Scope for 1,4-Thiazepanone Synthesis using DBU

1,2-Amino ThiolTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
L-Cysteine18672.3:1[1]
L-Penicillamine1862>95:1[1]
2-Aminothiophenol180-[1]

Experimental Protocols

Key Experiment: One-Pot Synthesis of 1,4-Thiazepanones

This protocol is adapted from an efficient synthesis method for 1,4-thiazepanones.[1]

  • Materials:

    • α,β-Unsaturated ester (1.0 equivalent)

    • Cysteamine (1.2 equivalents)

    • DBU (2 equivalents)

    • Imidazole (0-20 mol %)

    • Acetonitrile (CH3CN) as solvent

  • Procedure:

    • To a solution of the α,β-unsaturated ester in acetonitrile, add cysteamine, DBU, and imidazole (if used).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Reaction times typically range from 0.5 to 3 hours.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to obtain the desired 1,4-thiazepanone.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_catalysis Catalyst System cluster_workup Purification start_ester α,β-Unsaturated Ester reaction_vessel Reaction Vessel (CH3CN, RT) start_ester->reaction_vessel start_thiol 1,2-Amino Thiol start_thiol->reaction_vessel workup Aqueous Workup reaction_vessel->workup 0.5-3h base DBU base->reaction_vessel Base additive Imidazole (optional) additive->reaction_vessel Additive purification Column Chromatography workup->purification product 1,4-Thiazepanone purification->product

Caption: Workflow for the one-pot synthesis of 1,4-thiazepanones.

troubleshooting_flowchart start Low Yield of 1,4-Thiazepanone q1 Is an efficient base (e.g., DBU) being used? start->q1 sol1 Screen different bases. Consider using DBU. q1->sol1 No q2 Is an acyl transfer additive (e.g., imidazole) present? q1->q2 Yes ans1_yes Yes ans1_no No sol1->q2 sol2 Add imidazole (0.2 eq). q2->sol2 No q3 Is the solvent optimal (e.g., THF, CH3CN)? q2->q3 Yes ans2_yes Yes ans2_no No sol2->q3 sol3 Switch to THF or CH3CN. q3->sol3 No q4 Is a reactive ester (e.g., trifluoroethyl) used? q3->q4 Yes ans3_yes Yes ans3_no No sol3->q4 sol4 Use a trifluoroethyl ester. q4->sol4 No end Yield Improved q4->end Yes ans4_no No sol4->end

Caption: Troubleshooting guide for low yield in 1,4-thiazepanone synthesis.

References

Technical Support Center: Control of Water Content in the Synthesis of 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the critical role of water content in the synthesis of 1,4-Thiazepane hydrochloride.

Troubleshooting Guide

Issue: Low Yield of this compound

Low yields are a common issue in the synthesis of this compound and can often be attributed to excessive water content in the reaction mixture.

Symptom Potential Cause Recommended Action
Consistently low yield despite correct stoichiometry Hydrolysis of intermediates: The presence of water can lead to the hydrolysis of reactive intermediates, preventing the desired cyclization.- Ensure all solvents are rigorously dried before use. - Dry all glassware in an oven and cool under a stream of inert gas. - Use freshly opened, anhydrous reagents.
Formation of a significant amount of a polar byproduct Ring-opening of the thiazepane ring: Water can act as a nucleophile and attack the thiazepane ring, leading to the formation of a ring-opened thioester or other hydrolysis products.- Minimize atmospheric moisture exposure by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). - Determine the water content of starting materials using Karl Fischer titration and ensure they meet specifications.
Reaction fails to go to completion Inhibition of the reaction: Excess water can alter the reaction equilibrium or deactivate catalysts, if used.- Monitor the reaction progress using techniques like TLC or LC-MS to identify any stalls. - Consider the use of a dehydrating agent if compatible with the reaction chemistry.

Issue: Impurities in the Final Product

The purity of this compound is critical for its use in pharmaceutical applications. Water can contribute to the formation of specific impurities.

Symptom Potential Cause Recommended Action
Presence of a byproduct with a higher molecular weight corresponding to a hydrated species Formation of hydrates: The final product may form a stable hydrate if excess water is present during workup or isolation.- Use anhydrous solvents for recrystallization. - Dry the final product under vacuum at an appropriate temperature.
Broad peaks or unexpected signals in NMR or other analytical data Presence of hydrolysis-related impurities: Ring-opened byproducts or other impurities resulting from the reaction with water can complicate the analytical profile.- Purify the crude product using column chromatography with a suitable solvent system. - Optimize the workup procedure to remove water-soluble impurities.
Product is hygroscopic and difficult to handle Inherent properties of the hydrochloride salt: Amine hydrochloride salts can be hygroscopic.- Store the final product in a desiccator over a strong drying agent. - Handle the product in a glove box or under a dry, inert atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: Why is controlling water content so critical in the synthesis of this compound?

A1: Water can act as a competing nucleophile in the cyclization reaction, leading to the formation of undesired byproducts through hydrolysis of starting materials or intermediates. This not only reduces the yield of the desired this compound but also complicates the purification process due to the formation of impurities. In some cases, water can lead to the irreversible formation of a ring-opened thioester.

Q2: What is the acceptable level of water content in the starting materials and solvents for this reaction?

A2: While the exact limit can depend on the specific reaction conditions, a general guideline for pharmaceutical synthesis is to keep the water content as low as reasonably achievable. The acceptable moisture content for active pharmaceutical ingredients (APIs) and excipients can vary, but often a limit of less than 1-2% is targeted.[2] For this specific reaction, it is recommended to use solvents with a water content of less than 50 ppm.

Q3: How can I accurately measure the water content in my starting materials and solvents?

A3: Karl Fischer titration is the most widely used and accurate method for determining water content in pharmaceuticals and organic solvents.[3] It is a highly specific and sensitive technique that can quantify even trace amounts of water. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for very low water concentrations.[3]

Q4: What are the best practices for minimizing water contamination during the reaction?

A4: To minimize water contamination, you should:

  • Use anhydrous grade solvents and reagents.

  • Dry all glassware in an oven at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.

  • Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.

  • Handle hygroscopic reagents in a glove box or under a blanket of inert gas.

  • Avoid prolonged exposure of the reaction mixture to the atmosphere.

Q5: I have obtained my this compound, but it appears to be gaining weight over time. What is happening?

A5: this compound, like many amine hydrochloride salts, can be hygroscopic, meaning it can absorb moisture from the atmosphere.[1][4] This will lead to an increase in weight and a decrease in the purity of your compound. It is crucial to store the final product in a tightly sealed container inside a desiccator containing a suitable drying agent to maintain its integrity.

Data Presentation

Table 1: Recommended Water Content Specifications for this compound Synthesis

Material Parameter Recommended Limit Method of Analysis
bis(2-chloroethyl)amine hydrochloride (Starting Material)Water Content< 0.5% w/wKarl Fischer Titration
Sodium Sulfide (Starting Material)Water Content< 1.0% w/wKarl Fischer Titration
Ethanol (Solvent)Water Content< 50 ppmKarl Fischer Titration
Diethyl Ether (for precipitation)Water Content< 50 ppmKarl Fischer Titration
In-Process Control
Reaction Mixture (before workup)Water ContentAs low as possibleN/A
Final Product
This compoundWater Content< 0.5% w/wKarl Fischer Titration
Loss on Drying< 1.0% w/wThermogravimetric Analysis

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from bis(2-chloroethyl)amine hydrochloride and sodium sulfide, with a strong emphasis on water control.

Materials:

  • bis(2-chloroethyl)amine hydrochloride

  • Sodium sulfide, anhydrous

  • Ethanol, anhydrous (200 proof)

  • Diethyl ether, anhydrous

  • Hydrochloric acid (concentrated)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, dissolve bis(2-chloroethyl)amine hydrochloride (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, dissolve anhydrous sodium sulfide (1.1 equivalents) in anhydrous ethanol. Add this solution dropwise to the solution of bis(2-chloroethyl)amine hydrochloride at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of anhydrous ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,4-thiazepane free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous ethanol. Cool the solution in an ice bath and slowly add a calculated amount of concentrated hydrochloric acid to precipitate the this compound.

  • Purification and Drying: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum at 40-50 °C to a constant weight.

  • Water Content Analysis: Determine the water content of the final product using Karl Fischer titration to ensure it meets the specification.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of the starting materials and the final product.

Apparatus and Reagents:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Anode solution (e.g., HYDRANAL™-Coulomat AG)

  • Cathode solution (e.g., HYDRANAL™-Coulomat CG)

  • Neutralizing agent (e.g., Benzoic acid, for strongly basic amines)

  • Appropriate solvent for the sample

Procedure:

  • Titrator Preparation: Add the appropriate Karl Fischer reagents to the titration cell and allow the instrument to stabilize and reach a low, stable drift.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., this compound) into a dry syringe or onto a sample boat.

  • Sample Introduction: Introduce the sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

  • Calculation: The instrument software will calculate the water content based on the amount of reagent consumed. Express the result as a percentage by weight (% w/w) or in parts per million (ppm).

Visualizations

Experimental_Workflow Experimental Workflow for Water Content Control cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Start dry_glassware Oven-Dry Glassware (120°C, 4h) start->dry_glassware cool_inert Cool Under Inert Gas dry_glassware->cool_inert setup Reaction Setup (Inert Atmosphere) cool_inert->setup add_reagents Add Anhydrous Reagents & Solvents setup->add_reagents reflux Reflux (4-6h) add_reagents->reflux monitor Monitor Progress (TLC/LC-MS) reflux->monitor cool_filter Cool & Filter monitor->cool_filter concentrate Concentrate cool_filter->concentrate form_salt Form Hydrochloride Salt concentrate->form_salt filter_dry Filter & Dry Under Vacuum form_salt->filter_dry kf_titration Karl Fischer Titration (Water Content < 0.5%) filter_dry->kf_titration end Final Product kf_titration->end

Caption: Workflow for this compound synthesis with water control.

Reaction_Pathway Impact of Water on Reaction Pathway cluster_desired Desired Pathway (Anhydrous) cluster_side Side Reaction (Water Present) start bis(2-chloroethyl)amine + Na2S cyclization Intramolecular Cyclization start->cyclization hydrolysis Hydrolysis of C-Cl bond start->hydrolysis product 1,4-Thiazepane cyclization->product byproduct Ring-Opened Byproduct hydrolysis->byproduct water H2O water->hydrolysis

Caption: Desired vs. side reaction pathway in the presence of water.

Troubleshooting_Logic Troubleshooting Logic for Low Yield action action start Low Yield? check_water Water Content of Reagents High? start->check_water check_atmosphere Reaction Exposed to Atmosphere? check_water->check_atmosphere No dry_reagents Dry Solvents & Use Anhydrous Reagents check_water->dry_reagents Yes check_byproduct Polar Byproduct Observed? check_atmosphere->check_byproduct No use_inert Use Inert Atmosphere check_atmosphere->use_inert Yes other_issue Investigate Other Parameters check_byproduct->other_issue No optimize_workup Optimize Purification to Remove Byproduct check_byproduct->optimize_workup Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Validation & Comparative

Comparative Analysis of 1,4-Thiazepane Hydrochloride Purity: A Guide to HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1,4-Thiazepane hydrochloride. We present detailed experimental protocols and supporting data to aid in the selection and application of the most suitable method for your research needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2][3] It is particularly useful for determining the presence of impurities in a sample. A reversed-phase HPLC method is commonly employed for the analysis of polar compounds like heterocyclic amines.[4][5][6]

Experimental Protocol: HPLC Purity Determination

A hypothetical HPLC method for the analysis of this compound is outlined below. This method is based on common practices for the analysis of related heterocyclic compounds.[1][2][7]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using a mixture of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

  • Gradient Program :

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : UV at 210 nm.

  • Sample Preparation : A stock solution of this compound (1 mg/mL) is prepared in the initial mobile phase composition.

Data Presentation: HPLC Purity Analysis

The following table represents a hypothetical chromatogram data for a sample of this compound, illustrating how purity is assessed. The presence of additional peaks indicates potential impurities.[8]

Peak No.Retention Time (min)CompoundArea (%)
13.5Unreacted Starting Material0.25
28.2This compound99.50
315.7Dimerization Byproduct0.15
422.1Unknown Impurity0.10

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Determine Purity data2->data3

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis to determine purity.[9][10][11] ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.

Experimental Protocol: NMR Purity Determination

A general protocol for ¹H NMR analysis of this compound is provided below.

  • Instrumentation : A 400 or 500 MHz NMR spectrometer.

  • Solvent : Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) are commonly used for heterocyclic amines.[12]

  • Internal Standard : A certified reference standard with a known purity and a distinct, non-overlapping signal (e.g., maleic acid or dimethyl sulfone) is added for quantitative NMR (qNMR).

  • Sample Preparation : An accurately weighed amount of this compound and the internal standard are dissolved in the deuterated solvent.

  • Data Acquisition : A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

Data Presentation: ¹H NMR Purity Analysis

The following table provides hypothetical ¹H NMR data for this compound. The presence of unexpected signals would suggest impurities.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.10t2H-CH₂-S-
3.35t2H-CH₂-N⁺H₂-
2.20m2H-S-CH₂-CH₂-
3.50m2H-N⁺H₂-CH₂-CH₂-
4.80br s2H-N⁺H₂-
2.50s~0.03HResidual Solvent (e.g., Acetone)
7.26s~0.01HResidual Chloroform

Signals in italics represent potential solvent impurities.

Logical Flow for Purity Determination by HPLC and NMR

Purity_Logic cluster_input Analytical Techniques cluster_evaluation Purity Assessment cluster_decision Final Purity Conclusion hplc HPLC Analysis hplc_purity Chromatographic Purity (%) hplc->hplc_purity nmr NMR Analysis nmr_purity Structural Integrity & qNMR nmr->nmr_purity decision Overall Purity Assessment hplc_purity->decision nmr_purity->decision

Caption: Logical flow for comprehensive purity assessment using HPLC and NMR.

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Detection of nuclear spin transitions in a magnetic field.
Primary Information Provides quantitative data on the relative amounts of different components.[13]Provides detailed structural information and can be used for quantification (qNMR).[10][11]
Sensitivity Generally higher sensitivity, capable of detecting trace impurities.Lower sensitivity compared to HPLC, may not detect very low-level impurities.
Quantification Excellent for relative quantification based on peak area percentages.Absolute quantification is possible with an internal standard (qNMR).[11]
Impurity Detection Detects impurities that have a chromophore and are separable from the main peak.Detects proton-containing impurities; non-protonated impurities are not observed.
Sample Throughput Can be automated for high-throughput screening.Generally lower throughput due to longer acquisition times for high sensitivity.
Complementary Nature Orthogonal to NMR, providing a different mode of separation and detection.Provides structural confirmation of the main component and any identified impurities.

Conclusion

Both HPLC and NMR are powerful and often complementary techniques for the purity analysis of this compound. HPLC excels at detecting and quantifying a wide range of impurities with high sensitivity, making it ideal for routine quality control. NMR, on the other hand, provides invaluable structural information, confirming the identity of the main compound and potentially identifying unknown impurities. For a comprehensive and robust purity assessment, a combination of both techniques is highly recommended. This dual approach ensures both the quantitative purity and the structural integrity of the compound, which is paramount in drug discovery and development.

References

A Comparative Guide to the Crystal Structure Analysis of 1,4-Thiazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Crystallographic Data

Due to the limited availability of crystal structure data for 1,4-thiazepane hydrochloride, this section presents a comparison between a neutral N-substituted 1,4-diazepan-5-one and the hydrochloride salt of a substituted azepane. This serves as a representative model to understand the structural implications of protonation and hydrochloride salt formation in a seven-membered heterocyclic ring system.

Parameter2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneAzelastine Hydrochloride (an azepane derivative)
Chemical Formula C₁₉H₂₀Cl₂N₂OC₂₂H₂₅Cl₂N₃O
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 18.2076 (8)11.334 (1)
b (Å) 14.2859 (6)10.889 (1)
c (Å) 10.2713 (5)18.139 (2)
α (°) 9090
β (°) 98.245 (1)106.31 (1)
γ (°) 9090
Volume (ų) 2644.1 (2)2146.1 (4)
Z 44
Key Conformational Features The seven-membered 1,4-diazepane ring adopts a chair conformation.The azepane ring is in a twisted-chair conformation.
Hydrogen Bonding Intermolecular N-H···O hydrogen bonds form dimers.The protonated azepane nitrogen forms a hydrogen bond with the chloride ion (N⁺-H···Cl⁻).

Experimental Protocols

The following sections detail the synthetic and analytical procedures relevant to the study of 1,4-thiazepane derivatives.

Synthesis of 1,4-Thiazepane Derivatives

A common route to the 1,4-thiazepane core involves the cyclization of appropriate linear precursors. One established method is the reaction of cysteamine with α,β-unsaturated esters.

  • Materials: Cysteamine, α,β-unsaturated ester (e.g., ethyl acrylate), solvent (e.g., methanol), base (e.g., sodium methoxide).

  • Procedure:

    • Cysteamine is dissolved in methanol under an inert atmosphere.

    • A solution of sodium methoxide in methanol is added, and the mixture is stirred at room temperature.

    • The α,β-unsaturated ester is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for several hours to days, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield the desired 1,4-thiazepan-5-one derivative.

  • Reduction to 1,4-Thiazepane: The resulting thiazepanone can be reduced to the corresponding 1,4-thiazepane using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

Formation of Hydrochloride Salts

For the preparation of the hydrochloride salt for crystallization and further studies:

  • Materials: The synthesized 1,4-thiazepane derivative, ethereal hydrogen chloride (HCl) solution or HCl gas, anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Procedure:

    • The purified 1,4-thiazepane derivative is dissolved in a minimal amount of anhydrous diethyl ether.

    • An ethereal solution of HCl is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt.

Single-Crystal X-ray Diffraction Analysis

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvent systems include ethanol, methanol, or mixtures such as dichloromethane/hexane.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_salt_formation Salt Formation & Crystallization cluster_analysis Analysis start Starting Materials (Cysteamine & α,β-unsaturated ester) reaction Cyclization Reaction start->reaction purification Purification (Column Chromatography) reaction->purification product 1,4-Thiazepanone Derivative purification->product reduction Reduction product->reduction final_product 1,4-Thiazepane Derivative reduction->final_product hcl_salt Hydrochloride Salt Formation final_product->hcl_salt crystallization Crystallization hcl_salt->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Crystal Structure Determination xrd->structure

Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,4-thiazepane derivatives.

A Comparative Guide to the Biological Activities of 1,4-Thiazepane and Thiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two important sulfur-containing heterocyclic scaffolds: 1,4-thiazepane and thiomorpholine. While both structures are of significant interest in medicinal chemistry, they exhibit distinct pharmacological profiles. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid in drug discovery and development efforts.

Overview of 1,4-Thiazepane and Thiomorpholine

1,4-Thiazepane is a seven-membered heterocyclic compound containing a sulfur and a nitrogen atom. Its derivatives have been investigated for a range of biological activities, notably in the fields of anticancer and cardiovascular research.[1][2] The larger ring size compared to thiomorpholine allows for greater conformational flexibility, which can influence receptor binding and biological activity.

Thiomorpholine, a six-membered saturated heterocycle, is the thio-analog of morpholine.[3][4] This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties.[3][5][6]

Comparative Biological Activity Data

The following table summarizes quantitative data on the biological activities of various 1,4-thiazepane and thiomorpholine analogs from published studies. Direct comparative studies are limited; therefore, data from separate investigations are presented to provide a general overview of their potential.

ClassAnalog/CompoundTarget/AssayActivity (IC₅₀/EC₅₀/LD₅₀)Reference
1,4-Thiazepane VerrucosamideHuman Colon Carcinoma (HCT-116)-[2]
Breast Carcinoma (MDA-MB-468)LD₅₀: 1.26 µM[2]
Colon Adenocarcinoma (COLO 205)LD₅₀: 1.4 µM[2]
1,4-Thiazepane-based curcuminoidsVarious Cancer Cell LinesAntiproliferative activity noted[1]
Thiomorpholine N-azole substituted thiomorpholine dioxide (9b)Radical Scavenging (Antioxidant)> Ascorbic Acid[5]
Thiazolyl thiomorpholine (10c)Human Lung Carcinoma (A549)IC₅₀: 10.1 µM[5]
Human Cervical Cancer (HeLa)IC₅₀: 30.0 µM[5]
Thiomorpholine derivativesMicrosomal Lipid Peroxidation (Antioxidant)IC₅₀: as low as 7.5 µM[6]
Thiomorpholine-bearing compounds (16a, 16b, 16c)Dipeptidyl Peptidase IV (DPP-IV) InhibitionIC₅₀: 6.93, 6.29, 3.40 µmol/L[3]
Thiomorpholine sulfonamide hydroxamate (23)T-helper cells (Anti-inflammatory)IC₅₀: 140 nM[3]
Dimorpholinoquinazoline (7c)PI3Kα InhibitionIC₅₀: > 500 µM[7]
Akt, mTOR, S6K Phosphorylation Inhibition125–250 nM[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for common assays used to evaluate the biological activity of these compounds.

Anticancer Activity (Cytotoxicity Assay)

The cytotoxicity of the compounds is often determined using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTS Assay: After incubation, the MTS reagent is added to each well. The viable cells metabolize the MTS tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[8]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential can be assessed by the compound's ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Compound Addition: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Enzyme Inhibition Assay (e.g., DPP-IV)

The inhibitory effect on a specific enzyme, such as Dipeptidyl Peptidase IV (DPP-IV), is a common assay for antidiabetic potential.

  • Enzyme and Substrate Preparation: Solutions of the purified enzyme (DPP-IV) and its substrate (e.g., Gly-Pro-p-nitroanilide) are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a set period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product (e.g., p-nitroaniline) is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC₅₀ value, representing the concentration of the inhibitor that reduces the enzyme activity by 50%, is then determined.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiomorpholine Thiomorpholine Analogs Thiomorpholine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiomorpholine analogs.

Anticancer_Screening_Workflow Start Start: Synthesized 1,4-Thiazepane & Thiomorpholine Analogs Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTS) Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (Calculate IC50) Cytotoxicity_Assay->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_Identification->Mechanism_Study Promising Activity End Lead Compound Hit_Identification->End Further Optimization In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo In_Vivo->End

Caption: A general workflow for in vitro and in vivo anticancer screening of novel compounds.

Conclusion

Both 1,4-thiazepane and thiomorpholine scaffolds serve as valuable starting points for the design of novel therapeutic agents. Thiomorpholine derivatives have been extensively studied and have demonstrated a wide range of biological activities with potent effects observed in anticancer, antioxidant, and enzyme inhibition assays. The available data for 1,4-thiazepane analogs, particularly in the context of anticancer research, also show promise, suggesting that the unique structural features of the seven-membered ring can be exploited for therapeutic benefit.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to determine which scaffold may be more advantageous for specific therapeutic targets. The information presented in this guide provides a foundation for researchers to build upon in their efforts to develop novel drugs based on these important heterocyclic systems.

References

1,4-Thiazepane Hydrochloride: A Bioisosteric Alternative to Piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. The piperidine ring, a ubiquitous motif in a vast array of pharmaceuticals, is frequently a starting point for such molecular refinements. Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, offers a powerful strategy to enhance a drug candidate's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of 1,4-thiazepane hydrochloride as a bioisostere for the piperidine scaffold, offering insights for researchers, scientists, and drug development professionals.

While direct, head-to-head comparative studies of 1,4-thiazepane and piperidine bioisosteres in a single drug candidate are not extensively documented in publicly available literature, this guide extrapolates from established principles of medicinal chemistry and available data on related saturated heterocycles to present a comprehensive overview.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The introduction of a sulfur atom in place of a methylene group in the piperidine ring to form a 1,4-thiazepane moiety can significantly influence a molecule's physicochemical properties. These alterations can, in turn, modulate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparison of Physicochemical Properties

PropertyPiperidine Derivative1,4-Thiazepane Derivative (Projected)Rationale for Projected Change
Molecular Weight BaseIncreasedThe sulfur atom is heavier than a carbon atom.
Lipophilicity (cLogP) VariableGenerally increasedSulfur is more lipophilic than carbon, potentially leading to increased lipophilicity.
pKa Typically 8.5 - 11.0Potentially lowerThe electron-withdrawing effect of the sulfur atom may reduce the basicity of the nitrogen.
Polar Surface Area (PSA) LowerHigherThe sulfur atom can contribute to the polar surface area.
Aqueous Solubility VariablePotentially decreasedIncreased lipophilicity can lead to lower aqueous solubility.
Hydrogen Bond Acceptors 1 (Nitrogen)2 (Nitrogen and Sulfur)The sulfur atom can act as a weak hydrogen bond acceptor.

Table 2: Projected Comparison of In Vitro ADME Properties

ParameterPiperidine Derivative1,4-Thiazepane Derivative (Projected)Rationale for Projected Change
Metabolic Stability (Microsomal Assay) Variable (potential for N-dealkylation, ring oxidation)Potentially alteredThe sulfur atom may introduce new metabolic pathways (e.g., S-oxidation) or block others.
Cell Permeability (Caco-2 Assay) VariablePotentially alteredChanges in lipophilicity and hydrogen bonding capacity can affect membrane permeability.
hERG Inhibition VariablePotentially differentAlterations in shape and electronics can impact binding to the hERG channel.

Biological Activity: A Structural Perspective

The bioisosteric replacement of piperidine with 1,4-thiazepane can impact a compound's biological activity through several mechanisms:

  • Conformational Flexibility: The seven-membered 1,4-thiazepane ring possesses greater conformational flexibility compared to the more rigid six-membered piperidine ring. This can allow for different binding poses within a target protein, potentially leading to altered potency or selectivity.

  • Vectorial Orientation of Substituents: The geometry of the 1,4-thiazepane ring will position substituents in a different spatial arrangement compared to a piperidine ring. This can significantly affect interactions with the target protein.

  • Pharmacophoric Elements: The introduction of a sulfur atom can introduce new hydrogen bond acceptor capabilities, potentially forming new interactions with the target protein and enhancing binding affinity.

Experimental Protocols

To empirically determine the viability of this compound as a bioisostere for a piperidine-containing lead compound, a series of in vitro and in vivo experiments are essential.

Synthesis of 1,4-Thiazepane Analogs

The synthesis of 1,4-thiazepane derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, the reaction of a suitable amino-thiol with a dielectrophile can yield the desired thiazepane core. Subsequent functionalization can then be performed to generate the target analog.

In Vitro Assays

1. GPCR Binding Assay (Radioligand Competition)

This assay determines the binding affinity of the test compounds to the target G-protein coupled receptor.

  • Materials: Cell membranes expressing the target GPCR, a radiolabeled ligand with known affinity for the receptor, test compounds (piperidine and 1,4-thiazepane analogs), binding buffer, wash buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the binding buffer.

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

2. Microsomal Stability Assay

This assay assesses the metabolic stability of the compounds in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system, test compounds, buffer solution (e.g., phosphate buffer), and an analytical instrument (LC-MS/MS).

  • Procedure:

    • The test compound is incubated with liver microsomes and the NADPH regenerating system in a buffer at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

3. Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

  • Materials: Caco-2 cells, cell culture medium, Transwell inserts, transport buffer, test compounds, and an analytical instrument (LC-MS/MS).

  • Procedure:

    • Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at various time points.

    • The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux.

In Vivo Models

Should the in vitro data for a 1,4-thiazepane analog prove promising, further evaluation in relevant in vivo models is warranted. The choice of model will depend on the therapeutic area. For example, for central nervous system (CNS) drug candidates, models assessing blood-brain barrier penetration and efficacy in behavioral paradigms would be appropriate.

Visualizing the Drug Design Workflow

The process of bioisosteric replacement and subsequent evaluation can be visualized as a structured workflow.

G cluster_0 Lead Identification & Optimization Lead Lead Compound (Piperidine-containing) Bioisostere Bioisosteric Replacement (1,4-Thiazepane) Lead->Bioisostere Synthesis Synthesis of Analog Bioisostere->Synthesis InVitro In Vitro Screening (Binding, Metabolism, Permeability) Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR SAR->Bioisostere Iterative Design InVivo In Vivo Efficacy & Pharmacokinetics SAR->InVivo Candidate Optimized Candidate InVivo->Candidate

Caption: A workflow illustrating the process of bioisosteric replacement in drug design.

Signaling Pathway Considerations

For drug candidates targeting G-protein coupled receptors (GPCRs), understanding the downstream signaling pathway is crucial. The bioisosteric replacement could potentially alter the ligand's ability to activate or inhibit these pathways.

G Ligand Ligand (Piperidine or 1,4-Thiazepane Analog) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a typical GPCR signaling pathway.

Conclusion

The replacement of a piperidine ring with a 1,4-thiazepane moiety represents a viable, albeit less explored, bioisosteric strategy in drug design. This modification has the potential to favorably modulate a compound's physicochemical properties, metabolic stability, and biological activity. However, the effects of such a substitution are highly context-dependent and require empirical validation through rigorous experimental evaluation. The data tables, experimental protocols, and visualizations provided in this guide offer a framework for researchers to systematically investigate the potential of this compound as a valuable tool in the optimization of novel therapeutics.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific validated analytical methods for the quantification of 1,4-Thiazepane hydrochloride have been published in publicly accessible scientific literature. This guide provides a comparative analysis of established analytical techniques suitable for structurally analogous compounds, such as cyclic secondary amines and thioethers. The experimental data and protocols presented are based on methods validated for these similar molecules and serve as a strategic starting point for the development and validation of a method for this compound.

The accurate quantification of this compound, a saturated heterocyclic compound containing both a secondary amine and a thioether functional group, is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development. The inherent chemical properties of this molecule, including its polarity and basicity, present unique analytical challenges. This guide compares the most pertinent analytical methodologies—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC)—for the reliable quantification of this compound.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography (GC-FID/MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is achieved through UV absorbance.Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for detection and quantification.Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase. Detection can be by Flame Ionization (FID) or Mass Spectrometry (MS).
Advantages Robust, widely available, and cost-effective for routine analysis.High sensitivity and selectivity, enabling quantification in complex matrices and structural elucidation of impurities.High resolution for volatile compounds.
Challenges This compound lacks a strong chromophore, potentially leading to low sensitivity with UV detection. Peak tailing can occur due to the basic nature of the amine.Higher operational cost and complexity compared to HPLC-UV. Ion suppression or enhancement from matrix components can affect accuracy.This compound is not highly volatile and may require derivatization to improve its thermal stability and chromatographic behavior. Amines can exhibit poor peak shape on standard GC columns.[1]
Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of cyclic secondary amines, which are structurally related to this compound. These values provide a benchmark for what can be expected when developing a method for the target analyte.

ParameterHPLC-UV (Piperidine Derivative)[2]LC-MS/MS (Nitrogen Heterocycles)[3][4]GC-MS (Cyclic Volatile Dimethylsiloxane)[5]
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.15 µg/mL3-6 µg/L0.2320 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL-0.7735 µg/mL
Accuracy (% Recovery) 101.82%77-96%Not specified
Precision (%RSD) < 0.6%Not specified< 15%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and should be optimized and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations. Due to the lack of a strong chromophore, pre-column derivatization may be necessary to enhance UV detection.

Methodology for Pre-column Derivatization and HPLC-UV Analysis:

  • Derivatization Reagent: 4-Toluene sulfonyl chloride.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Add a basic buffer (e.g., sodium bicarbonate) to neutralize the hydrochloride salt and facilitate the reaction.

    • Add an excess of 4-toluene sulfonyl chloride solution.

    • Vortex the mixture and allow it to react at room temperature.

    • Quench the reaction with a suitable reagent if necessary.

    • Dilute the derivatized sample to the desired concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the derivatized product (e.g., 254 nm).

    • Injection Volume: 10 µL.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve buffer Add Buffer dissolve->buffer derivatize Add Derivatizing Agent buffer->derivatize react React derivatize->react dilute Dilute to Volume react->dilute inject Inject into HPLC dilute->inject Derivatized Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective method, ideal for quantifying this compound in complex matrices such as biological fluids.

Methodology for LC-MS/MS Analysis:

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.

    • Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the supernatant or SPE eluate and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A mixed-mode column with reversed-phase and ion-exchange characteristics is recommended for polar compounds.[3][4]

    • Mobile Phase: A gradient of an aqueous phase with a volatile buffer (e.g., ammonium formate or formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺ of 1,4-Thiazepane, and product ions will be determined by fragmentation experiments.

Workflow for LC-MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Collection extract Protein Precipitation / SPE start->extract concentrate Evaporate & Reconstitute extract->concentrate inject Inject into LC concentrate->inject Prepared Sample separate Chromatographic Separation inject->separate ionize ESI Source separate->ionize detect Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)

GC can be a high-resolution technique for the analysis of this compound, provided that the analyte is made sufficiently volatile and thermally stable through derivatization.

Methodology for Derivatization and GC-MS Analysis:

  • Derivatization Reagent: Propyl chloroformate is a suitable reagent for derivatizing primary and secondary amines to form carbamates.[6]

  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent.

    • Add a basic buffer (e.g., sodium borate, pH 9-10).

    • Add the propyl chloroformate reagent.

    • Shake the mixture for a few minutes at room temperature.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane to extract the derivatized analyte.

    • Inject the organic layer into the GC.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

    • Detector: Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for higher selectivity and structural confirmation.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Sample buffer Add Buffer start->buffer derivatize Add Propyl Chloroformate buffer->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Inject into GC extract->inject Organic Phase separate Chromatographic Separation inject->separate detect FID or MS Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for GC-MS analysis with derivatization.

References

A Comparative Analysis of 1,4-Thiazepane and 1,4-Diazepane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of heterocyclic systems, the seven-membered 1,4-thiazepane and 1,4-diazepane rings have emerged as privileged structures, each offering a unique three-dimensional architecture for the development of novel therapeutics. This guide provides a comparative study of these two important scaffolds, summarizing their key physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data to inform scaffold selection in drug design.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between the 1,4-thiazepane and 1,4-diazepane scaffolds lies in the substitution of a nitrogen atom with a sulfur atom. This seemingly subtle change can significantly impact key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for a directly analogous series is limited in the public domain, we can compile representative data from various sources to draw meaningful comparisons.

Property1,4-Thiazepane (Representative Data)1,4-Diazepane (Representative Data)Significance in Drug Design
Molecular Weight ( g/mol ) 117.22 (unsubstituted)[1]100.16 (unsubstituted)Lower molecular weight is often associated with better absorption and diffusion.
logP (Octanol/Water Partition Coefficient) Varies with substitution. In-silico predictions for some derivatives suggest moderate lipophilicity.Varies with substitution. In-silico predictions for some derivatives suggest a range of lipophilicity.[2]Influences solubility, permeability across biological membranes, and plasma protein binding.
Topological Polar Surface Area (TPSA) 47.3 Ų (unsubstituted)[1]Varies with substitution.A key predictor of drug absorption and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors Typically 1 donor (NH) and 1 acceptor (S) in the core.Typically 2 donors (NH) and 2 acceptors (N) in the core.Crucial for target binding and solubility.
pKa Data not readily available. The amine pKa is expected to be in the basic range.Data not readily available. The diamine nature will result in two pKa values.Affects ionization state at physiological pH, influencing solubility, permeability, and receptor interaction.

Biological Activities: Divergent Paths in Therapeutic Applications

Both scaffolds have been successfully incorporated into a wide array of biologically active molecules, though they have often been explored in different therapeutic contexts.

1,4-Diazepane: This scaffold is arguably more established in medicinal chemistry, forming the core of numerous drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of activities, including:

  • Central Nervous System (CNS) Activity: Famously, the benzodiazepine class of drugs, which features a fused 1,4-diazepine ring, are widely used as anxiolytics, sedatives, and anticonvulsants.[3] More recent research has explored 1,4-diazepane derivatives as ligands for sigma receptors (σ1 and σ2) and the GluN2b subtype of the NMDA receptor, with potential applications in treating neurodegenerative disorders and as antipsychotics.[4][5]

  • Anticancer Activity: A growing body of evidence supports the potential of 1,4-diazepane derivatives as anticancer agents.[6][7][8] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

1,4-Thiazepane: While less explored than its diazepine counterpart, the 1,4-thiazepane scaffold has shown significant promise in several therapeutic areas:

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of 1,4-thiazepane derivatives against a range of cancer cell lines, including breast, lung, and colon cancer.[9][10][11][12][13] Some derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[9][13]

  • Epigenetic Regulation: Acylated 1,4-thiazepanes have been identified as novel ligands for BET (bromodomain and extraterminal domain) bromodomains, suggesting their potential as epigenetic modulators for treating cancer and inflammatory diseases.[14]

Comparative Cytotoxicity Data

To provide a direct comparison of their potential in oncology, the following table summarizes representative cytotoxicity data for derivatives of both scaffolds against various cancer cell lines.

Scaffold DerivativeCell LineAssayActivity (IC50/LD50)Reference
1,4-Diazepane Derivative (Compound 3d) PANC1 (Pancreatic Cancer)MTT AssayModerate toxicity at 100 μM[4]
1,4-Diazepane Derivative (Compound 7c) HepG-2 (Liver Carcinoma)Not SpecifiedIC50: 4.4 μg/mL
1,4-Diazepane Derivative (Compound 7e) MCF-7 (Breast Cancer)Not SpecifiedIC50: 5.2 μg/mL
1,4-Thiazepane Derivative (TZEP6) MCF-7 (Breast Cancer)XTT AssayIC50: 15.5 ± 2.8 μM[13]
1,4-Thiazepane Derivative (TZEP7) A549 (Lung Cancer)XTT AssayIC50: 12.7 ± 2.0 μM[13]
Verrucosamide (1,4-Thiazepane containing) MDA-MB-468 (Breast Carcinoma)NCI 60 Cell Line AssayLD50: 1.26 µM[11]
Verrucosamide (1,4-Thiazepane containing) COLO 205 (Colon Adenocarcinoma)NCI 60 Cell Line AssayLD50: 1.4 µM[11]

Synthetic Strategies and Experimental Protocols

The accessibility of a scaffold and its derivatives is a key consideration in any drug discovery program. Both 1,4-thiazepane and 1,4-diazepane cores can be synthesized through various routes, often with good to high yields.

General Synthesis of 1,4-Diazepane Derivatives

A common and versatile method for the synthesis of substituted 1,4-diazepanes involves a multi-step sequence starting from a protected 1,4-diazepane core.

Experimental Protocol: Synthesis of N-Aroyl-N'-benzyl-1,4-diazepanes [4]

  • Acylation: To a solution of 1-benzyl-1,4-diazepane in dichloromethane (DCM), an appropriate aroyl chloride and triethylamine are added at 0 °C. The reaction mixture is stirred to yield the corresponding N-aroyl-N'-benzyl-1,4-diazepane.

  • Deprotection (for further modification): For derivatives requiring substitution at the second nitrogen, a Boc-protected 1,4-diazepane is used. The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM.

  • N-Alkylation: The resulting secondary amine is then N-alkylated via reductive amination using an aldehyde (e.g., 2,4-dimethylbenzaldehyde) and a reducing agent like sodium cyanoborohydride (NaCNBH₃) in DCM.

  • Purification: The final products are typically purified by column chromatography.

Synthesis_1_4_Diazepane cluster_acylation Step 1: Acylation cluster_deprotection Step 2: Deprotection (Optional) cluster_alkylation Step 3: N-Alkylation (Optional) 1-Benzyl-1,4-diazepane 1-Benzyl-1,4-diazepane Acylated_Product N-Aroyl-N'-benzyl- 1,4-diazepane 1-Benzyl-1,4-diazepane->Acylated_Product Et3N, DCM Aroyl_Chloride Aroyl Chloride Aroyl_Chloride->Acylated_Product Boc-Protected 1-Boc-4-aroyl- 1,4-diazepane Deprotected 4-Aroyl- 1,4-diazepane Boc-Protected->Deprotected TFA, DCM Final_Product N-Aroyl-N'-alkyl- 1,4-diazepane Deprotected->Final_Product NaCNBH3, DCM Aldehyde Aldehyde Aldehyde->Final_Product

Synthetic workflow for 1,4-diazepane derivatives.
General Synthesis of 1,4-Thiazepane Derivatives

An efficient one-pot synthesis for 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, has been reported.

Experimental Protocol: One-Pot Synthesis of 1,4-Thiazepanones [14]

  • Reaction Setup: An α,β-unsaturated ester and a 1,2-amino thiol are combined in a suitable solvent.

  • Cyclization: The reaction mixture is heated to facilitate a conjugate addition followed by an intramolecular cyclization to form the 1,4-thiazepanone ring. Reaction times are typically between 0.5 and 3 hours.

  • Reduction (to 1,4-thiazepane): The resulting 1,4-thiazepanone can be reduced to the corresponding 1,4-thiazepane using a reducing agent such as sodium borohydride/iodine or borane dimethylsulfide.

  • Purification: The products are purified using standard techniques like column chromatography.

Synthesis_1_4_Thiazepane cluster_cyclization Step 1: One-Pot Cyclization cluster_reduction Step 2: Reduction Unsaturated_Ester α,β-Unsaturated Ester Thiazepanone 1,4-Thiazepanone Unsaturated_Ester->Thiazepanone Heat Amino_Thiol 1,2-Amino Thiol Amino_Thiol->Thiazepanone Thiazepane 1,4-Thiazepane Thiazepanone->Thiazepane Reducing_Agent Reducing Agent (e.g., NaBH4/I2) Reducing_Agent->Thiazepane

Synthetic workflow for 1,4-thiazepane derivatives.

Signaling Pathways and Experimental Workflows

The biological activity of these scaffolds is often tied to their ability to modulate specific signaling pathways. For instance, the anticancer effects of many 1,4-thiazepane and 1,4-diazepane derivatives are linked to the induction of apoptosis.

Apoptosis_Pathway Scaffold_Derivative 1,4-Thiazepane or 1,4-Diazepane Derivative EGFR_Inhibition EGFR Inhibition Scaffold_Derivative->EGFR_Inhibition Bcl2_Downregulation Bcl-2 Downregulation Scaffold_Derivative->Bcl2_Downregulation Bax_Upregulation Bax Upregulation Scaffold_Derivative->Bax_Upregulation Caspase_Activation Caspase Activation EGFR_Inhibition->Caspase_Activation Bcl2_Downregulation->Caspase_Activation Bax_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway for apoptosis induction.

The evaluation of these compounds typically follows a standardized workflow in preclinical drug discovery.

Experimental_Workflow Synthesis Scaffold Synthesis and Derivatization Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Receptor Binding) Purification->In_Vitro_Screening ADMET_Profiling In Silico and/or In Vitro ADMET Profiling In_Vitro_Screening->ADMET_Profiling Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization ADMET_Profiling->Lead_Optimization

General experimental workflow in drug discovery.

Conclusion

Both 1,4-thiazepane and 1,4-diazepane scaffolds offer fertile ground for the development of novel therapeutic agents. The 1,4-diazepane core has a longer history in medicinal chemistry, with a well-established and broad range of biological activities, particularly in the CNS. The 1,4-thiazepane scaffold, while less explored, is rapidly gaining attention, especially in the field of oncology and epigenetic modulation. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical and pharmacological properties of the final drug candidate. This guide provides a foundational comparison to aid researchers in making an informed decision for their drug discovery endeavors.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of 1,4-Thiazepane Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques offer a powerful lens to probe these molecular architectures. This guide provides a detailed comparative analysis of 1,4-Thiazepane in its hydrochloride salt and free base forms, leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The protonation of the secondary amine in 1,4-Thiazepane to form its hydrochloride salt induces distinct changes in its electronic environment. These alterations are readily observable in the resulting spectroscopic data, providing clear markers for distinguishing between the two forms.

Comparative Spectroscopic Data

The following table summarizes the anticipated quantitative data for 1,4-Thiazepane and its hydrochloride salt. These values are based on established principles of spectroscopy and data from analogous structures.

Spectroscopic TechniqueParameter1,4-Thiazepane (Free Base)1,4-Thiazepane HydrochlorideKey Differences
¹H NMR Chemical Shift (δ) of Hα to N (ppm)~ 2.7 - 3.0~ 3.2 - 3.6Downfield shift upon protonation
Chemical Shift (δ) of Hα to S (ppm)~ 2.6 - 2.9~ 2.8 - 3.1Minor downfield shift
Chemical Shift (δ) of Hβ (ppm)~ 1.8 - 2.1~ 2.0 - 2.3Minor downfield shift
N-H ProtonBroad singlet, ~1.5-2.5 ppmBroad singlet, ~8.0-9.0 ppmSignificant downfield shift and broadening
¹³C NMR Chemical Shift (δ) of Cα to N (ppm)~ 48 - 52~ 45 - 49Upfield shift due to inductive effect
Chemical Shift (δ) of Cα to S (ppm)~ 30 - 34~ 28 - 32Minor upfield shift
Chemical Shift (δ) of Cβ (ppm)~ 25 - 29~ 23 - 27Minor upfield shift
IR Spectroscopy N-H Stretch (cm⁻¹)~ 3300 - 3350 (weak to medium)N/ADisappearance of the N-H stretch
N⁺-H Stretch (cm⁻¹)N/A~ 2400 - 2700 (broad)Appearance of a broad ammonium stretch
C-N Stretch (cm⁻¹)~ 1100 - 1150~ 1150 - 1200Shift to higher wavenumber
Mass Spectrometry Molecular Ion (m/z) [M+H]⁺118.07118.07Identical, as the salt dissociates

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • 1,4-Thiazepane (Free Base): Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • This compound: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated water (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical, as the acidic proton of the hydrochloride may exchange with protic solvents.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-100 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty sample compartment or KBr pellet. Acquire the sample spectrum and present it in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Visualizing the Spectroscopic Comparison Workflow

The following diagram illustrates the logical flow of the comparative spectroscopic analysis of this compound and its free base.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion FreeBase 1,4-Thiazepane (Free Base) NMR NMR Spectroscopy (¹H and ¹³C) FreeBase->NMR IR IR Spectroscopy FreeBase->IR MS Mass Spectrometry FreeBase->MS Hydrochloride This compound Hydrochloride->NMR Hydrochloride->IR Hydrochloride->MS CompareNMR Compare Chemical Shifts (Protonation Effects) NMR->CompareNMR CompareIR Compare Vibrational Modes (N-H vs. N⁺-H Stretch) IR->CompareIR CompareMS Compare Mass Spectra (Molecular Ion Confirmation) MS->CompareMS Conclusion Structural Confirmation and Differentiation CompareNMR->Conclusion CompareIR->Conclusion CompareMS->Conclusion

Caption: Workflow for the Spectroscopic Comparison.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1,4-Thiazepane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. The 1,4-thiazepane scaffold, a seven-membered heterocycle containing both nitrogen and sulfur, is an emerging motif in medicinal chemistry. Understanding its metabolic fate is paramount for the successful development of drug candidates incorporating this ring system. This guide provides a comparative assessment of the metabolic stability of 1,4-thiazepane-containing compounds against more common heterocyclic alternatives, supported by established metabolic principles and experimental data.

The journey of a drug candidate from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP450) enzyme superfamily in the liver. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Saturated heterocyclic rings, common components of many small molecule drugs, are often sites of metabolic attack.

Generally, larger ring systems such as the seven-membered 1,4-thiazepane can exhibit higher lipophilicity compared to their smaller, six-membered counterparts like piperidine and morpholine. This increased lipophilicity can lead to greater interaction with metabolic enzymes and, consequently, faster clearance. However, the introduction of two heteroatoms (nitrogen and sulfur) in the 1,4-thiazepane ring can influence its electronic properties and conformation, potentially modulating its metabolic profile in unique ways.

Comparative In Vitro Metabolic Stability

While direct, side-by-side experimental data for a wide range of 1,4-thiazepane-containing compounds against their analogs is limited in publicly available literature, we can draw comparisons based on well-established structure-metabolism relationships for other common heterocycles. The following table summarizes typical in vitro metabolic stability data for piperidine and morpholine derivatives, which serve as a benchmark for assessing the likely performance of 1,4-thiazepane analogs.

Heterocyclic ScaffoldRepresentative Compound Classt½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein) in HLMCommon Metabolic Pathways
Piperidine Various CNS and cardiovascular agents15 - 6020 - 100C-hydroxylation, N-dealkylation
Morpholine Kinase inhibitors, various CNS agents30 - >1205 - 50Generally more stable than piperidine due to the electron-withdrawing effect of the oxygen atom
1,4-Thiazepane Hypothetical data based on general principlesLikely < 60Potentially > 30N-dealkylation, C-hydroxylation, S-oxidation

HLM: Human Liver Microsomes. The data presented are illustrative and represent a general range observed for compounds containing these scaffolds. Actual values are highly dependent on the specific substituents and overall molecular properties.

The table suggests that piperidine-containing compounds often exhibit moderate to high clearance. Morpholine, being more polar and less prone to oxidation, generally imparts greater metabolic stability. For 1,4-thiazepane, one can anticipate metabolic pathways common to other cyclic amines (N-dealkylation and C-hydroxylation) along with metabolism specific to the sulfur atom, namely S-oxidation. The inherent flexibility and lipophilicity of the seven-membered ring may lead to a metabolic stability profile that is, on average, more comparable to or slightly less stable than piperidine, making metabolic stabilization strategies a key consideration in the design of 1,4-thiazepane-based drug candidates.

Key Metabolic Pathways

The metabolic fate of 1,4-thiazepane-containing compounds is primarily governed by Phase I oxidation reactions catalyzed by CYP450 enzymes. The presence of both a tertiary amine and a sulfide within the ring presents multiple potential sites for metabolism.

cluster_0 Phase I Metabolism Parent_Compound 1,4-Thiazepane Derivative N_Dealkylation N-Dealkylated Metabolite Parent_Compound->N_Dealkylation CYP450 C_Hydroxylation Hydroxylated Metabolite Parent_Compound->C_Hydroxylation CYP450 S_Oxidation Sulfoxide Metabolite Parent_Compound->S_Oxidation CYP450, FMO Sulfone_Formation Sulfone Metabolite S_Oxidation->Sulfone_Formation CYP450, FMO

Potential metabolic pathways for 1,4-thiazepane-containing compounds.

Experimental Protocols

Liver Microsomal Stability Assay

This in vitro assay is a standard method for evaluating the metabolic stability of compounds by measuring their rate of disappearance when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction and for sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add the test compound and positive controls to the microsomal mixture to a final concentration (e.g., 1 µM). Following a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: The plate is centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time. The intrinsic clearance (CLint) is then calculated using the half-life and the microsomal protein concentration.

cluster_workflow Experimental Workflow Start Prepare Microsomal and Compound Solutions Incubate Incubate at 37°C with NADPH Start->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with ACN + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Workflow for in vitro metabolic stability assay.

Conclusion

The 1,4-thiazepane ring system presents an interesting scaffold for medicinal chemistry exploration. Based on general principles of drug metabolism, it is anticipated that these compounds may be susceptible to oxidative metabolism at multiple sites, potentially leading to moderate to high clearance. Researchers developing 1,4-thiazepane-containing drug candidates should prioritize early in vitro metabolic stability assessment. Strategies to enhance stability, such as the introduction of blocking groups at metabolically labile positions or other structural modifications to reduce lipophilicity, will be crucial for optimizing the pharmacokinetic properties and advancing these compounds toward clinical development. The experimental protocols and workflows provided herein offer a robust framework for conducting these critical assessments.

Head-to-head comparison of different synthetic routes to 1,4-Thiazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepane scaffold is a seven-membered saturated heterocycle containing nitrogen and sulfur that has garnered significant interest in medicinal chemistry due to its three-dimensional character, a desirable trait for fragment-based drug discovery.[1][2][3] This guide provides a head-to-head comparison of various synthetic routes to 1,4-thiazepane, offering an objective analysis of their performance supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic strategies.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the different synthetic routes to 1,4-thiazepan-5-ones, the common precursors to 1,4-thiazepanes.

Synthetic RouteKey ReagentsReaction TimeYield (%)AdvantagesDisadvantages
One-Pot Cyclization of α,β-Unsaturated Esters Cysteamine, α,β-Unsaturated Ester, DBU, Imidazole0.5–3 hours53–95%Fast, high-yielding, broad substrate scope, often no chromatography needed.[1][2][3]Requires synthesis of trifluoroethyl esters for optimal results.
Traditional Cyclization of α,β-Unsaturated Esters Cysteamine, α,β-Unsaturated Ester, NaOH3–7 days~32%Simple reagents.Very long reaction times, low yields, not suitable for base-sensitive groups.[1]
Ring Expansion of Dihydro-1,3-thiazines (Staudinger) Dihydro-1,3-thiazine, Chloroketene, Sodium MethoxideMulti-stepModerateGenerates multiple chiral centers diastereoselectively.[4]Multi-step process, use of hazardous chloroketene.
Ring Expansion of Dihydro-1,3-thiazines (Rhodium) Dihydro-1,3-thiazine, Diazomalonate, Rhodium(II) catalyst3 hoursup to 84%Catalytic, provides access to polysubstituted 1,4-thiazepines.[5]Requires synthesis of dihydro-1,3-thiazine precursor, catalyst can be expensive.
Beckmann Rearrangement Tetrahydro-1,4-thiapyranone oxime, Acid catalystNot specifiedVariableUtilizes a known rearrangement.Potential for undesired regioisomer production, requires synthesis of the oxime precursor.[1]
Schmidt Reaction Tetrahydro-1,4-thiapyranone, Hydrazoic acid, Acid catalystNot specifiedVariableA classic method for ring expansion.Use of highly toxic and explosive hydrazoic acid, potential for regioisomers.[1]
Cyclization with Aziridine Methyl-3-mercaptopropionate, Aziridine, Sodium methoxideSeveral daysLowAn alternative approach to ring formation.Very long reaction time, low yield, not compatible with base-sensitive functional groups.[1]

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic pathways to 1,4-thiazepanones and their subsequent conversion to 1,4-thiazepanes.

G cluster_0 One-Pot Synthesis of 1,4-Thiazepan-5-one UnsaturatedEster α,β-Unsaturated Ester Intermediate Conjugate Addition Intermediate UnsaturatedEster->Intermediate DBU, Imidazole Cysteamine Cysteamine Cysteamine->Intermediate Thiazepanone 1,4-Thiazepan-5-one Intermediate->Thiazepanone Intramolecular Cyclization G cluster_1 Ring Expansion of Dihydro-1,3-thiazine Thiazine Dihydro-1,3-thiazine Ylide Sulfonium Ylide Thiazine->Ylide Rh(II) catalyst Diazo Diazomalonate Diazo->Ylide Thiazepine Tetrahydro-1,4-thiazepine Ylide->Thiazepine Rearrangement G cluster_2 General Precursor to 1,4-Thiazepane Thiazepanone 1,4-Thiazepan-5-one Thiazepane 1,4-Thiazepane Thiazepanone->Thiazepane Reduction (e.g., NaBH4/I2)

References

A Comparative Analysis of 1,4-Thiazepane Analogs in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Performance and Methodologies of 1,4-Thiazepane Analog Libraries.

The unique three-dimensional structure of the 1,4-thiazepane scaffold has garnered significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative overview of the biological screening data from a synthesized library of 1,4-thiazepane analogs, offering insights into their potential as inhibitors of specific biological targets. The following sections present quantitative data, detailed experimental protocols, and visual representations of the screening workflow and a relevant signaling pathway to aid researchers in their drug discovery efforts.

Comparative Screening Data

The biological activity of a library of 1,4-thiazepane analogs was primarily evaluated against the first bromodomain of BRD4 (BRD4-D1), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key regulators of gene transcription and are considered significant targets in cancer therapy.[1][2][3][4][5] A selection of synthesized 1,4-thiazepanones and their corresponding 1,4-thiazepane derivatives were screened to determine their binding affinity.

Table 1: Binding Affinities of 1,4-Thiazepane Analogs to BRD4-D1

CompoundStructureLigand Affinity (Kd, µM)
1g 1,4-thiazepane with specific substitutions>1000
1h 1,4-thiazepane with different substitutions430 ± 70

Data extracted from protein-observed 19F NMR titration experiments.

In a separate study, a library of bicyclic thiazolidinyl-1,4-thiazepines was synthesized and screened for antiparasitic activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.[6] The most potent compound from this library demonstrated significant activity.

Table 2: Anti-Trypanosoma brucei brucei Activity of a Bicyclic 1,4-Thiazepine Analog

CompoundStructureEC50 (µM)Selectivity Index
3l Bicyclic thiazolidinyl-1,4-thiazepine2.8 ± 0.7>71

EC50 represents the half-maximal effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the screening of the 1,4-thiazepane analog libraries.

1. Synthesis of 1,4-Thiazepane Analogs

A one-pot synthesis method was employed for the creation of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes.[1][2][3] This reaction utilizes α,β-unsaturated esters and 1,2-amino thiols. The general procedure involves the reduction of the synthesized 1,4-thiazepanones using sodium borohydride/iodine or borane dimethylsulfide to yield the corresponding 1,4-thiazepanes.[1]

2. Protein-Observed 19F NMR Screening

The binding of the 1,4-thiazepane fragments to the BRD4-D1 protein was assessed using protein-observed 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4] This technique is particularly useful for fragment-based ligand discovery.

  • Protein Preparation: The first bromodomain of BRD4 (BRD4-D1) was expressed and purified. For the 19F NMR experiments, the protein was labeled with 5-fluorotryptophan.[1]

  • Titration Experiment: A solution of the 19F-labeled BRD4-D1 was prepared in a suitable buffer. The 1,4-thiazepane analog was then titrated into the protein solution at increasing concentrations.

  • Data Acquisition and Analysis: 19F NMR spectra were recorded at each titration point. Changes in the chemical shift of the 19F-labeled tryptophan residues upon ligand binding were monitored. The dissociation constant (Kd) was then calculated by fitting the chemical shift perturbation data to a binding isotherm.[1]

3. Anti-Trypanosoma brucei brucei Activity Assay

The in vitro activity of the bicyclic thiazolidinyl-1,4-thiazepines against Trypanosoma brucei brucei was determined to evaluate their potential as antiparasitic agents.[6]

  • Cell Culture: T. b. brucei bloodstream forms were cultured in a suitable medium.

  • Drug Screening: The synthesized compounds were dissolved in DMSO and added to the parasite cultures at various concentrations.

  • Viability Assessment: After a specific incubation period, parasite viability was assessed using a resazurin-based assay. The fluorescence was measured, and the EC50 values were calculated from the dose-response curves.[6]

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of the screening, the following diagrams are provided.

G cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_hits Hit Identification start Starting Materials (α,β-unsaturated esters, 1,2-amino thiols) synthesis One-Pot Synthesis start->synthesis reduction Reduction synthesis->reduction library 1,4-Thiazepane Analog Library reduction->library nmr_screen 19F NMR Titration library->nmr_screen target_prep Target Protein Preparation (BRD4-D1) target_prep->nmr_screen data_analysis Data Analysis (Kd Determination) nmr_screen->data_analysis hit Identification of BET Bromodomain Ligands data_analysis->hit

Caption: Experimental workflow for the synthesis and screening of a 1,4-thiazepane analog library.

G Thiazepane 1,4-Thiazepane Analog BRD4 BRD4 (BET Bromodomain) Thiazepane->BRD4 Inhibition Chromatin Chromatin BRD4->Chromatin Binds to Histones Acetylated Histones Histones->Chromatin Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified signaling pathway of BET bromodomain (BRD4) inhibition by 1,4-thiazepane analogs.

References

Safety Operating Guide

Proper Disposal of 1,4-Thiazepane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Disposal Overview

Researchers, scientists, and drug development professionals handling 1,4-Thiazepane hydrochloride must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This compound is classified as hazardous, primarily due to its potential for harm if swallowed and its capacity to cause skin and eye irritation.[1] Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain. The required method of disposal is through a licensed hazardous waste management company, a process that should be coordinated with your institution's Environmental Health and Safety (EHS) department.

This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Data Presentation: Quantitative Disposal and Storage Limits

While specific disposal limits for this compound are not individually defined, its disposal falls under the general regulations for laboratory chemical waste. Adherence to the storage limits for hazardous waste within a Satellite Accumulation Area (SAA) is mandatory.

ParameterGuidelineRegulatory Citation (Example)
Maximum Volume of Hazardous Waste per SAA 55 gallons40 CFR 262.15
Maximum Volume of Acutely Hazardous Waste per SAA 1 quart (for liquids) or 1 kg (for solids)40 CFR 262.15
Container Fill Capacity Do not exceed 90% of the container's volumeGeneral laboratory best practice
Empty Container Rinsate Must be collected as hazardous wasteGeneral laboratory best practice

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the approved methodology for the disposal of this compound. These steps are designed to be in accordance with general hazardous waste regulations.

1. Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Body Protection: A lab coat is mandatory.

  • Work Area: All handling of solid this compound and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.

2. Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent hazardous reactions.

  • Waste Classification: this compound waste should be classified as a non-acute hazardous chemical solid waste unless otherwise specified by your institution's EHS department.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid inadvertent mixing with incompatible materials. Specifically, avoid contact with strong oxidizing agents.

3. Waste Collection and Containerization

  • Solid Waste:

    • Place solid this compound waste into a designated, chemically compatible container with a secure, screw-top lid.

    • The container must be in good condition, free of leaks or residues on the exterior.

  • Contaminated Labware:

    • Disposable items such as weighing boats, contaminated gloves, and absorbent paper should be placed in a sealed bag and then into the solid chemical waste container.

    • Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., water or ethanol), followed by a final rinse with water. The rinsate must be collected and disposed of as hazardous liquid waste.

4. Labeling and Storage

Accurate labeling is a legal requirement and essential for safe waste management.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS number: 108724-14-7

      • An accurate accumulation start date.

      • The hazard characteristics (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area.

    • This area must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated and away from general laboratory traffic.

5. Arranging for Disposal

  • Contact EHS: Once the waste container is ready for disposal, or as it approaches the storage time or volume limits, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms, providing an accurate description of the waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Storage and Disposal A Start: Generation of This compound waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Is the waste solid? C->D E Place in a labeled, sealed hazardous solid waste container. D->E Yes F Are there contaminated disposables? E->F G Place in the same solid waste container. F->G Yes H Decontaminate non-disposables (triple rinse). F->H No G->H I Collect rinsate as hazardous liquid waste. H->I J Store container in a designated Satellite Accumulation Area. I->J K Complete hazardous waste pickup request form. J->K L Contact Environmental Health & Safety (EHS) for waste pickup. K->L M End: Waste is properly disposed of by a licensed contractor. L->M

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.